Synthesis of "N-(4-sulfamoylphenyl)formamide" from 4-aminobenzenesulfonamide
Executive Summary The synthesis of N-(4-sulfamoylphenyl)formamide (commonly known as formylsulfanilamide) from 4-aminobenzenesulfonamide (sulfanilamide) is a fundamental transformation in medicinal chemistry and organic...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The synthesis of N-(4-sulfamoylphenyl)formamide (commonly known as formylsulfanilamide) from 4-aminobenzenesulfonamide (sulfanilamide) is a fundamental transformation in medicinal chemistry and organic synthesis. Formamides represent an abundant and highly versatile class of compounds, serving as critical synthetic intermediates, isocyanide precursors, and robust amine protecting groups[1]. This technical guide details the mechanistic rationale, comparative methodologies, and a self-validating experimental protocol for the highly chemoselective N-formylation of sulfanilamide.
Mechanistic Rationale & Chemoselectivity
Sulfanilamide possesses two distinct nitrogen centers: the N4 primary aromatic amine (aniline derivative) and the N1 primary sulfonamide. The core challenge in this synthesis is achieving absolute chemoselectivity—ensuring the formyl group attaches exclusively to the N4 position.
The causality behind this selectivity lies in the divergent electronic environments of the two functional groups. The N1 nitrogen is adjacent to a highly electron-withdrawing sulfonyl group (
−SO2−
). The strong inductive and resonance effects of the sulfonyl moiety delocalize the lone pair on the N1 nitrogen, rendering it exceptionally poor as a nucleophile. Conversely, while the N4 aniline nitrogen's lone pair is partially delocalized into the aromatic ring, it retains sufficient nucleophilicity to attack electrophilic carbonyl species.
When exposed to formylating agents like formic acid, the N4 amine acts as the sole reactive nucleophile. It attacks the carbonyl carbon of formic acid to form a tetrahedral intermediate, which subsequently undergoes dehydration to yield the formamide. The N1 sulfonamide remains unreactive under these conditions, ensuring high regioselectivity without the need for orthogonal protecting group strategies.
Chemoselective N-formylation pathway of sulfanilamide highlighting N4 nucleophilicity.
Methodological Evaluation & Quantitative Data
Historically, N-formylation of anilines and simple primary amines by formic acid has been achieved through various means, ranging from neat conditions to the use of mixed anhydrides[2]. While acetic formic anhydride (AFA) provides rapid conversion, it is highly sensitive to atmospheric moisture[3]. Modern approaches favor the use of aqueous 85-98% formic acid combined with physical or chemical dehydration techniques[4].
The table below summarizes the quantitative data across different field-proven formylation methodologies to aid in protocol selection based on available laboratory infrastructure.
Table 1: Comparative Analysis of N-Formylation Methodologies
Methodology
Reagents / Catalyst
Temp (°C)
Reaction Time
Yield (%)
Mechanistic Causality
Azeotropic Distillation
Formic Acid (1.2 eq), Toluene
110 (Reflux)
4 - 9 h
~98%
Continuous removal of byproduct water drives the equilibrium forward via Le Chatelier's principle[4].
Solid-Supported Acid
Formic Acid, Silica Sulfuric Acid (SSA)
50 - 60
7 - 27 min
90 - 99%
Heterogeneous SSA catalyst highly activates the carbonyl carbon under solvent-free conditions[5].
Mixed Anhydride
Acetic Formic Anhydride (AFA)
75 - 78
2 - 5 min
~84%
Highly reactive intermediate drastically lowers the activation energy barrier[3].
For high-purity, scalable synthesis, the Azeotropic Distillation method is the gold standard. It avoids the moisture sensitivity of AFA and the need to synthesize specialized solid-supported catalysts.
The Self-Validating Experimental Workflow
The use of a Dean-Stark apparatus in conjunction with toluene and a near-stoichiometric amount of formic acid transforms a simple condensation reaction into a self-validating thermodynamic system [4].
Because the condensation of one mole of amine with one mole of formic acid produces exactly one mole of water, the reaction progress can be monitored physically. Toluene and water form a low-boiling azeotrope. As the mixture refluxes, the azeotrope vaporizes, condenses, and falls into the Dean-Stark trap. Because water is immiscible with and denser than toluene, it separates into a distinct lower layer. The physical accumulation of this water serves as a real-time, visual stoichiometric indicator. Once the theoretical volume of water is collected, the operator has absolute confirmation that the reaction has reached completion, preventing the reverse hydrolysis reaction.
Step-by-step azeotropic N-formylation workflow utilizing a Dean-Stark apparatus.
Step-by-Step Protocol: Azeotropic N-Formylation
Safety Precautions: Formic acid is corrosive and volatile. Toluene is flammable and toxic. Perform all steps in a well-ventilated fume hood using appropriate PPE.
Phase 1: Reaction Setup
Apparatus Assembly: Equip a thoroughly dried 250 mL round-bottom flask with a magnetic stir bar. Attach a Dean-Stark trap to the flask, and fit a reflux condenser to the top of the trap.
Reagent Charging: Add 10.0 g (58.07 mmol) of 4-aminobenzenesulfonamide to the flask.
Solvent & Electrophile: Add 100 mL of anhydrous toluene to suspend the amine. Slowly add 2.63 mL (approx. 69.6 mmol, 1.2 eq) of aqueous 85% formic acid[4].
Phase 2: Reflux and Self-Validation
Heating: Lower the flask into a pre-heated oil bath and bring the mixture to a vigorous reflux (approx. 110–115 °C).
Azeotropic Dehydration: Monitor the Dean-Stark trap. The toluene-water azeotrope will condense and separate. The theoretical yield of water (including the 15% water from the formic acid reagent and the condensation byproduct) is approximately 1.45 mL.
Validation: Continue refluxing for 4 to 9 hours until the water level in the trap ceases to rise, visually validating that the starting material has been fully consumed[4].
Phase 3: Isolation and Purification
Precipitation: Remove the flask from the heat source and allow it to cool to room temperature. N-(4-sulfamoylphenyl)formamide is significantly less soluble in cold toluene than the starting materials and will precipitate as a crystalline solid.
Filtration: Collect the crude product via vacuum filtration using a Büchner funnel. Wash the filter cake with 20 mL of cold toluene, followed by 30 mL of cold distilled water to remove any residual unreacted formic acid.
Recrystallization: Dissolve the crude solid in a minimum volume of boiling aqueous ethanol. Allow the solution to cool slowly to room temperature, then transfer to an ice bath to maximize crystallization. Filter and dry under vacuum to yield the pure N-(4-sulfamoylphenyl)formamide.
Note on Stability: While the resulting formylsulfanilamide is highly stable under neutral and acidic conditions, it is susceptible to saponification (hydrolysis) in strongly alkaline media at elevated temperatures. This reverse reaction has historically been leveraged in the industrial purification of sulfanilamide[6].
References
Method for sulfanilamide (streptocide)
Formyl
N-Formylation of Anilines and Amines Using Formic Acid-Acetic Anhydride Over Silica Gel
Jetir.Org
A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid
SciSpace
N-Formylation of Anilines with Silica Sulfuric Acid under Solvent-Free Conditions
SciSpace
Sustainable N-Formylation of Anilines: Harnessing Aleuritic Acid as a Renewable Formyl Source
ResearchG
Mechanism of Action of N-(4-sulfamoylphenyl)formamide: A Technical Guide to Bioactivation and Dual-Target Inhibition
Executive Summary N-(4-sulfamoylphenyl)formamide (commonly known as N4-formylsulfanilamide) is a highly specialized sulfonamide derivative. From a structural pharmacology perspective, it serves as a prodrug whose mechani...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
N-(4-sulfamoylphenyl)formamide (commonly known as N4-formylsulfanilamide) is a highly specialized sulfonamide derivative. From a structural pharmacology perspective, it serves as a prodrug whose mechanism of action is bifurcated. The molecule features a masked N4-aniline nitrogen (via formylation) and a free N1-primary sulfonamide group. This structural dichotomy dictates its pharmacodynamics: the intact prodrug possesses intrinsic affinity for mammalian Carbonic Anhydrase (CA), while its antimicrobial activity against bacterial Dihydropteroate Synthase (DHPS) strictly requires hepatic bioactivation to unmask the primary amine.
This whitepaper dissects the causality behind its structural design, the enzymatic kinetics of its bioactivation, and the self-validating experimental workflows required to characterize its dual-target mechanisms.
Phase I: Hepatic Bioactivation via Arylformamidase
The N-formylation of sulfonamides is a classic pharmacokinetic modification designed to alter lipophilicity and modulate oral absorption. However, the formyl group sterically and electronically prevents the N4-nitrogen from mimicking the natural substrate p-aminobenzoic acid (pABA). Consequently, N-(4-sulfamoylphenyl)formamide is a prodrug that must undergo Phase I hepatic metabolism.
As demonstrated by [1], the deformylation of N4-formylsulfanilamide is specifically catalyzed by hepatic arylformamidase (kynurenine formamidase), yielding the active pharmacophore, sulfanilamide, and formic acid.
Hepatic bioactivation of N-(4-sulfamoylphenyl)formamide and subsequent dual-target divergence.
Protocol 1: In Vitro Arylformamidase Bioactivation Assay
To ensure a self-validating system, this assay utilizes a selective serine hydrolase inhibitor to differentiate true enzymatic cleavage from spontaneous chemical hydrolysis.
Enzyme Preparation: Isolate rat liver cytosol via ultracentrifugation (100,000 × g for 60 min at 4°C) in 0.1 M potassium phosphate buffer (pH 7.4).
Reaction Assembly: In a 1 mL reaction volume, combine 2 mg/mL cytosolic protein with 1 mM N-(4-sulfamoylphenyl)formamide.
Internal Validation Controls:
Positive Control: 1 mM N-formyl-L-kynurenine (natural substrate).
Negative Control: Pre-incubate the cytosol with 10 µM paraoxon (a potent formamidase inhibitor) for 15 minutes prior to adding the prodrug.
Incubation & Quenching: Incubate at 37°C for 30 minutes. Quench the reaction by adding an equal volume of ice-cold acetonitrile to precipitate proteins.
Quantification: Centrifuge at 10,000 × g and analyze the supernatant via HPLC-UV (λ = 254 nm). The complete suppression of sulfanilamide formation in the paraoxon-treated well validates that the deformylation is strictly enzyme-mediated.
Once bioactivated, the free N4-amine of sulfanilamide acts as a structural mimic of pABA. It targets Dihydropteroate Synthase (DHPS), a critical enzyme in the bacterial folate biosynthesis pathway.
The mechanism of DHPS is an ordered bi-bi reaction . The enzyme cannot bind pABA (or the sulfonamide) until it first binds 6-hydroxymethyl-7,8-dihydropterin-pyrophosphate (DHPPP). The binding of DHPPP induces a conformational shift in two conserved flexible loops, structuring the pABA binding pocket ( [2]). The bioactivated sulfanilamide competitively occupies this newly formed pocket, forming a dead-end complex that halts folate synthesis.
Ordered binding mechanism of DHPS highlighting competitive inhibition by sulfanilamide.
Protocol 2: Pre-Steady State DHPS Inhibition Workflow
This protocol validates the ordered binding mechanism by demonstrating that sulfonamide affinity is entirely dependent on the presence of the pyrophosphate moiety ( [3]).
Protein Purification: Purify recombinant S. pneumoniae DHPS using Ni-NTA affinity chromatography.
Fluorescence Assay Setup: Utilize the intrinsic tryptophan fluorescence of DHPS (excitation 295 nm, emission 340 nm), which quenches upon ligand binding.
Titration & Validation:
Test Condition: Titrate bioactivated sulfanilamide (0.1 to 50 µM) into a cuvette containing 1 µM DHPS and 10 µM DHPPP.
Validation Control: Titrate sulfanilamide into a cuvette containing 1 µM DHPS but lacking DHPPP (or substituting it with a monophosphate analog).
Data Interpretation: A lack of fluorescence quenching in the validation control proves that the sulfonamide cannot bind the apo-enzyme, confirming the ordered mechanism and validating the assay's structural integrity.
Unlike DHPS, which requires the unmasked N4-amine, mammalian Carbonic Anhydrase (CA) is inhibited by the N1-primary sulfonamide group (-SO₂NH₂). Because N-(4-sulfamoylphenyl)formamide retains a free primary sulfonamide, both the prodrug and the active metabolite exhibit CA inhibitory activity.
The mechanism is driven by coordination chemistry. The sulfonamide nitrogen deprotonates (pKa ~ 7-8) and forms a direct coordination bond with the catalytic Zinc ion (Zn²⁺) in the CA active site, displacing the catalytic hydroxide ion ( [4]). The N4-formyl group simply acts as a "tail" extending into the outer hydrophilic rim of the active site.
Because sulfonamide binding is linked to protonation events, a self-validating CA assay must demonstrate a pH-dependent U-shaped binding profile.
Reagent Preparation: Prepare 10 nM recombinant human CA II in a universal buffer system (e.g., 50 mM HEPES/MES/Tris) adjusted to three distinct pH levels: 6.0, 7.4, and 8.5.
Substrate Hydrolysis: Use p-nitrophenyl acetate (pNPA) as a colorimetric substrate. CA II catalyzes its hydrolysis to p-nitrophenol (absorbance at 400 nm).
Kinetic Measurement: Using a stopped-flow spectrophotometer, rapidly mix the CA II/inhibitor complex with 1 mM pNPA. Record the initial velocity (V₀) of absorbance change.
Validation: Calculate the intrinsic binding constant (
Kd
) at each pH. The affinity must peak near physiological pH (7.4) and drop at pH 6.0 (due to sulfonamide protonation) and pH 8.5 (due to competitive Zn-hydroxide formation). This U-shaped curve validates that the inhibition is driven by specific Zn²⁺ coordination rather than non-specific aggregation.
Quantitative Data Summary
The following table summarizes the structure-activity relationship (SAR) and kinetic parameters, highlighting how the formylation state dictates target selectivity.
Target Enzyme
Compound State
Pharmacophore Status
Parameter
Value
Reference
Hepatic Formamidase
Prodrug (N4-formyl)
Substrate
Km
~1.2 mM
[1]
S. pneumoniae DHPS
Prodrug (N4-formyl)
N4-Amine Masked
IC50
>100 µM
Extrapolated SAR
S. pneumoniae DHPS
Metabolite (Active)
N4-Amine Free
Ki
~2.5 µM
[3]
Human CA II
Prodrug (N4-formyl)
-SO₂NH₂ Free
Kd
~800 nM
Extrapolated SAR
Human CA II
Metabolite (Active)
-SO₂NH₂ Free
Kd
~250 nM
[4]
References
Kitamura, S., Ueda, O., Sugihara, K., & Ohta, S. (2003). "Deacylation of N-Formylanilines and N-Acetylanilines by Rat Liver Formamidase." Journal of Health Science. URL:[Link]
Yun, M. K., Wu, Y., Li, Z., Zhao, Y., Waddell, M. B., Ferreira, A. M., Lee, R. E., Bashford, D., & White, S. W. (2012). "Catalysis and sulfa drug resistance in dihydropteroate synthase." Science. URL:[Link]
Levy, C. W., Roujeinikova, A., Sedelnikova, S., Baker, P. J., Stammers, D. K., Pasquo, A., Brenner, A., & Rice, D. W. (1999). "Dihydropteroate synthase from Streptococcus pneumoniae: characterization of substrate binding order and sulfonamide inhibition." Journal of Molecular Biology. URL:[Link]
Matulis, D., & Capkauskaite, E. (2021). "Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases." European Biophysics Journal. URL:[Link]
Foundational
Spectroscopic data of "N-(4-sulfamoylphenyl)formamide" (NMR, IR, Mass Spec)
N-(4-sulfamoylphenyl)formamide: A Comprehensive Spectroscopic and Synthetic Whitepaper Executive Summary N-(4-sulfamoylphenyl)formamide (also known as 4-formamidobenzenesulfonamide) is a critical intermediate in the synt...
Author: BenchChem Technical Support Team. Date: April 2026
N-(4-sulfamoylphenyl)formamide: A Comprehensive Spectroscopic and Synthetic Whitepaper
Executive Summary
N-(4-sulfamoylphenyl)formamide (also known as 4-formamidobenzenesulfonamide) is a critical intermediate in the synthesis of sulfanilamide, the parent compound of the sulfa drug class of antibiotics[1]. For drug development professionals and synthetic chemists, confirming the structural integrity of this intermediate is paramount to preventing downstream impurities. This technical guide provides an authoritative breakdown of the synthetic methodology, underlying mechanistic causality, and a rigorous spectroscopic profile (NMR, IR, and Mass Spectrometry) required to validate this compound.
Synthetic Methodology & Mechanistic Causality
The synthesis of N-(4-sulfamoylphenyl)formamide from formanilide must be executed with strict control over reaction conditions to prevent hydrolysis and unwanted side reactions[2]. The protocol below is designed as a self-validating system, ensuring that each step provides observable confirmation of success.
Step 1: Chlorosulfonation of Formanilide
Causality of Experimental Choice: Direct chlorosulfonation of aniline is impossible because the highly acidic chlorosulfonic acid would protonate the amine, forming an unreactive anilinium salt or sulfamic acid[1]. The formyl group protects the amine, reducing its basicity and directing the incoming sulfonyl group exclusively to the para position via steric hindrance and resonance stabilization.
Protocol:
Cool 2.5 g of formanilide in a dry flask to 0 °C.
Dropwise, add 6.5 mL of chlorosulfonic acid (excess) over 10 minutes. The excess acts as both reagent and solvent.
Heat the mixture to 50 °C for 15 minutes to drive the reaction to completion, then cool to room temperature.
Quenching: Slowly pour the mixture over 50 g of crushed ice[3]. Causality: Chlorosulfonic acid reacts violently with water to produce HCl and H₂SO₄[2]. Ice controls the exotherm, preventing the thermal hydrolysis of the newly formed 4-formamidobenzenesulfonyl chloride back into a sulfonic acid.
Validation Checkpoint: A white, granular precipitate of 4-formamidobenzenesulfonyl chloride will immediately form upon contact with ice[3]. Filter and proceed immediately, as the sulfonyl chloride is moisture-sensitive.
Step 2: Amination to the Target Compound
Causality of Experimental Choice: Aqueous ammonia (NH₄OH) is used in excess. It serves a dual purpose: acting as the nucleophile to attack the sulfonyl chloride, and acting as a base to neutralize the HCl byproduct, driving the equilibrium forward[4].
Protocol:
Transfer the damp sulfonyl chloride to a flask and add 10 mL of concentrated aqueous NH₄OH (28%).
Stir vigorously; heat in an aluminum block to boiling for 15-20 minutes[2].
Cool the mixture in an ice-water bath to induce crystallization[2].
Validation Checkpoint: The initial suspension will dissolve as the reaction proceeds, followed by the precipitation of N-(4-sulfamoylphenyl)formamide as a white crystalline solid upon cooling[2]. A melting point check should yield 163–164 °C, confirming the intermediate's purity before any subsequent hydrolysis to sulfanilamide[2].
Figure 1: Step-by-step synthetic workflow for N-(4-sulfamoylphenyl)formamide.
Spectroscopic Characterization
To ensure structural integrity, the target molecule (C₇H₈N₂O₃S, MW: 200.21 g/mol ) must be verified orthogonally using NMR, IR, and Mass Spectrometry[5].
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra (typically run in DMSO-d₆ due to the compound's polarity) provide definitive proof of the para-disubstituted benzene ring and the intact formamide protecting group[6].
¹H NMR Causality: The amide proton (-NH-CHO) is highly deshielded (δ 10.45) due to the anisotropic effect of the adjacent carbonyl group and resonance delocalization of the nitrogen lone pair[5]. The aromatic protons present as a classic AA'BB' system (two distinct doublets around δ 7.75 and δ 7.80), which mathematically proves the para-substitution pattern[5].
¹³C NMR Causality: The formyl carbon is the most deshielded (δ 160.5) due to the double bond to oxygen. The C1 and C4 aromatic carbons are shifted downfield relative to benzene due to the electron-withdrawing nature of the sulfonamide and formamide groups[7].
Infrared (IR) Spectroscopy
IR spectroscopy is utilized primarily to confirm the presence of the S=O and C=O functional groups. The spectrum will exhibit two distinct N-H stretching regions: a doublet around 3350/3260 cm⁻¹ corresponding to the primary sulfonamide (-SO₂NH₂), and a secondary amide stretch[8]. The Amide I band (C=O stretch) appears prominently at 1695 cm⁻¹, while the asymmetric and symmetric S=O stretches anchor the fingerprint region at 1335 cm⁻¹ and 1160 cm⁻¹, respectively[8].
Mass Spectrometry (MS)
Electron Ionization (EI) MS at 70 eV yields a relatively weak molecular ion peak at m/z 200 [M]⁺•. The fragmentation is driven by the lability of the formamide and sulfonamide groups[9].
Fragmentation Causality: The loss of carbon monoxide (28 Da) from the formamide group yields a fragment at m/z 172. Alternatively, the entire formamide radical can be lost to yield m/z 156. The most characteristic cleavage for this class of molecules is the loss of the sulfonamide group (-SO₂NH₂, 80 Da), resulting in an m/z 120 fragment[9].
Figure 2: Major electron ionization (EI) mass spectrometry fragmentation pathways.
Using thin-layer chromatography (TLC) to monitor "N-(4-sulfamoylphenyl)formamide" reactions
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Synthesis monitoring of N-(4-sulfamoylphenyl)formamide via Thin-Layer Chromatography (TLC) Mechanistic Background & Causalit...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Focus: Synthesis monitoring of N-(4-sulfamoylphenyl)formamide via Thin-Layer Chromatography (TLC)
Mechanistic Background & Causality
The synthesis of N-(4-sulfamoylphenyl)formamide via the N4-formylation of sulfanilamide is a foundational transformation in the development of sulfonamide-based carbonic anhydrase inhibitors and antimicrobial agents. The reaction typically employs refluxing formic acid or a mixed anhydride system to selectively formylate the highly nucleophilic N4-aromatic amine, leaving the less nucleophilic sulfonamide group intact[1].
Because extended heating can lead to degradation or side reactions, real-time reaction monitoring is critical. Thin-layer chromatography (TLC) provides a rapid, cost-effective, and highly reliable method for tracking these kinetics. The causality behind our chromatographic choices lies in exploiting the drastic shift in polarity and basicity that occurs when a primary aniline is converted into a secondary formamide.
Physicochemical Rationale for TLC Separation
To design a self-validating system , we must understand the precise interactions between the analytes and the stationary phase.
Starting Material (Sulfanilamide): Contains a primary aromatic amine (–NH₂). This functional group acts as both a strong hydrogen bond donor and acceptor, interacting heavily with the acidic silanol groups on the normal-phase silica gel surface. Consequently, it exhibits significant retention and a lower retardation factor (
Rf
).
Product (N-(4-sulfamoylphenyl)formamide): The conversion of the primary amine to a formamide (–NHCHO) delocalizes the nitrogen lone pair into the adjacent carbonyl group. This drastically reduces the basicity and hydrogen-bonding donor capacity of the nitrogen. As a result, the product interacts less strongly with the silica stationary phase, migrating further up the plate (higher
Rf
).
Orthogonal Validation Strategy:
While both compounds are UV-active at 254 nm due to their conserved benzene rings, UV quenching alone cannot confirm chemical identity. To ensure the protocol is self-validating, we couple UV detection with a primary-amine-specific derivatization stain, such as Ninhydrin or Fluorescamine. Sulfanilamide will react to form a highly visible colored complex, whereas the formamide product will remain unstained[2]. This dual-readout system eliminates false positives.
Physicochemical rationale for TLC separation and selective staining of reaction components.
Self-Validating Experimental Protocol
This step-by-step methodology is optimized for standard laboratory environments using normal-phase silica gel.
Materials Required:
Silica gel 60 F254 TLC plates (aluminum or glass-backed).
Capillary micro-pipettes (1–5 µL).
UV lamp (254 nm).
Ninhydrin stain solution (0.2% w/v in ethanol).
Developing chamber with filter paper for vapor saturation.
Step-by-Step Workflow:
Solvent System Preparation: Prepare a mobile phase of Chloroform:Methanol (90:10, v/v) or Chloroform:n-butanol (90:10, v/v). Pour 10 mL into the TLC chamber, insert a piece of filter paper, and allow 15 minutes for vapor equilibration. Causality: Saturation prevents the "edge effect" and ensures reproducible
Rf
values[3].
Sample Quenching & Preparation: Withdraw 10 µL of the active reaction mixture. Immediately dilute with 100 µL of cold methanol. Causality: Dilution halts the reaction kinetics for accurate time-stamping and prevents chromatographic tailing caused by column overloading.
Spotting: Spot the following on the baseline of the TLC plate (1.5 cm from the bottom):
Lane 1: Authentic Sulfanilamide standard (1 mg/mL in MeOH).
Lane 2: Co-spot (Standard + Diluted Reaction Mixture).
Lane 3: Diluted Reaction Mixture.
Development: Place the plate in the chamber. Allow the solvent front to migrate to 1 cm from the top edge. Remove and mark the solvent front immediately with a pencil.
Drying: Air-dry the plate completely. Causality: Residual polar solvents (like methanol or water from the reaction) will interfere with the Ninhydrin staining mechanism.
Primary Visualization (UV): Examine the plate under 254 nm UV light. Mark all dark, UV-quenching spots with a soft pencil.
Secondary Visualization (Staining): Dip the plate into the Ninhydrin solution. Heat gently with a heat gun (approx. 110°C) for 1–2 minutes until spots develop.
Workflow for the synthesis and TLC monitoring of N-(4-sulfamoylphenyl)formamide.
Quantitative Data & Troubleshooting
By synthesizing the UV and staining data, researchers can definitively track the conversion of the primary amine to the formamide. Table 1 summarizes the expected quantitative and qualitative readouts.
Table 1: Expected TLC Data and Visualization Profiles
Analyte
Functional Group
Expected
Rf
Value*
UV Activity (254 nm)
Ninhydrin Stain Result
Sulfanilamide (Starting Material)
Primary Aromatic Amine
~ 0.30 - 0.40
Active (Dark Spot)
Positive (Yellow/Orange)
N-(4-sulfamoylphenyl)formamide (Product)
Secondary Amide
~ 0.60 - 0.70
Active (Dark Spot)
Negative (No Color)
*Note: Exact
Rf
values may vary based on temperature, humidity, and exact chamber saturation. Always rely on the co-spot (Lane 2) for definitive relative retention.
Troubleshooting Field Insights:
Severe Tailing of the Starting Material: Sulfonamides are notoriously polar. If tailing obscures the separation, add 1% glacial acetic acid to the mobile phase[3]. The acid suppresses the ionization of the sulfonamide group, sharpening the bands.
False Positives during Staining: If the product spot shows a faint yellow hue after Ninhydrin staining, it indicates either incomplete reaction or trace degradation (hydrolysis) of the formamide back to the primary amine during the heating phase of the stain. Ensure the plate is heated gently and not scorched.
References
ON THE N4-FORMYLATION OF SULFONAMIDES
Source: Pharmazie / PubMed
URL:[Link]
TLC of Sulfonamides (TLC in Drug Analysis)
Source: ResearchGate / Taylor & Francis
URL:[Link]
Characterization of Sulfonamides by TLC Using Metal Ions
Source: Journal of Pharmaceutical Sciences
URL:[Link]
Detection of Sulfonamides in Chicken Muscle by Thin Layer Chromatography
Source: International Atomic Energy Agency (IAEA)
URL:[Link]
Application Notes & Protocols: The Utility of the N-(4-sulfamoylphenyl) Scaffold in the Development of Carbonic Anhydrase Inhibitors
Abstract: The primary sulfonamide moiety (R-SO₂NH₂) is the cornerstone of carbonic anhydrase (CA) inhibitor design, a class of drugs with therapeutic applications ranging from glaucoma to cancer.[1][2][3] This guide focu...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract: The primary sulfonamide moiety (R-SO₂NH₂) is the cornerstone of carbonic anhydrase (CA) inhibitor design, a class of drugs with therapeutic applications ranging from glaucoma to cancer.[1][2][3] This guide focuses on the N-(4-sulfamoylphenyl) scaffold, derived from the archetypal inhibitor sulfanilamide, as a foundational building block for developing potent and isoform-selective CA inhibitors. We provide an in-depth look at the mechanism of action, structure-activity relationships, and detailed protocols for the synthesis and in vitro evaluation of novel inhibitors based on this privileged structure. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.
Introduction: Carbonic Anhydrases and the Primacy of Sulfonamides
Carbonic Anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[4][5][6] This seemingly simple reaction is fundamental to a host of physiological processes, including respiration, pH homeostasis, electrolyte secretion, and biosynthesis.[1][4] In humans, 15 different CA isoforms have been identified, each with distinct tissue distribution and subcellular localization.[7] The varied roles of these isoforms make them critical drug targets. For instance, inhibition of CA II in the eye reduces aqueous humor formation and lowers intraocular pressure, providing a treatment for glaucoma, while targeting tumor-associated isoforms like CA IX and XII, which are involved in pH regulation in the hypoxic tumor microenvironment, is a validated strategy in oncology.[8][9][10]
The discovery that sulfanilamide could inhibit CA in 1940 marked the beginning of a new era in pharmacology.[1] It established the primary aromatic sulfonamide as the quintessential zinc-binding group (ZBG) for this enzyme class. The deprotonated sulfonamide anion (R-SO₂NH⁻) acts as a high-affinity ligand for the catalytic Zn²⁺ ion, effectively blocking the enzyme's function.[11][12][13] N-(4-sulfamoylphenyl)formamide, and its parent compound sulfanilamide (4-aminobenzenesulfonamide), represent the most fundamental scaffolds from which a vast library of clinically and experimentally significant CA inhibitors have been developed.
The Inhibition Mechanism: A Tale of Zinc Coordination
The inhibitory power of the sulfonamide group lies in its ability to mimic the transition state of the CO₂ hydration reaction. The active site of all catalytically active CAs contains a Zn²⁺ ion coordinated by three histidine residues and a water molecule (or a hydroxide ion, depending on the pH).[11][12] This zinc-bound hydroxide is the key nucleophile that attacks the CO₂ substrate.
Primary sulfonamide inhibitors function by displacing this catalytic water/hydroxide ion. In its deprotonated, anionic form, the sulfonamide nitrogen coordinates directly to the Zn²⁺ ion, forming a stable tetrahedral complex. This binding is further stabilized by a network of hydrogen bonds with active site residues, most notably the backbone NH and side-chain hydroxyl of a highly conserved threonine residue (Thr199 in hCA II).[7][11] This interaction effectively locks the enzyme in an inactive state.
Caption: Sulfonamide inhibitor displacing the catalytic water and coordinating to the active site Zn²⁺.
The N-(4-sulfamoylphenyl) Scaffold: A Platform for Rational Design
The beauty of the N-(4-sulfamoylphenyl) scaffold, derived from sulfanilamide, lies in its simplicity and versatility. It consists of two key components:
The Zinc-Binding Group (ZBG): The essential primary sulfonamide (-SO₂NH₂) group, which anchors the molecule to the active site zinc.
The Tail/Scaffold: The aminophenyl ring, which serves as a rigid platform. The amino group (or its formylated version in N-(4-sulfamoylphenyl)formamide) is a critical handle for chemical modification.
By attaching different chemical moieties—often called "tails"—to this amino group, researchers can explore the chemical space within and extending out of the enzyme's active site. This "tailing" approach is fundamental to achieving both high potency and, crucially, isoform selectivity.[14] Different CA isoforms have subtle but significant differences in the size, shape, and chemical nature of their active site funnels. By designing tails that form favorable interactions (e.g., hydrogen bonds, van der Waals forces, hydrophobic interactions) with residues unique to a specific isoform, inhibitors can be made highly selective, thereby minimizing off-target side effects.[15]
Caption: The core scaffold allows for tail diversification to achieve isoform selectivity.
Experimental Protocols
Protocol 1: Synthesis of N-Acyl-4-sulfamoylphenylamide Derivatives
This protocol details a general method for acylating sulfanilamide, a common first step in creating a library of inhibitors for structure-activity relationship (SAR) studies.[16][17]
Objective: To synthesize a diverse set of CA inhibitors by coupling various acyl chlorides with the amino group of sulfanilamide.
Causality Behind Choices:
Solvent: Pyridine or another tertiary amine base is often used both as a solvent and as an acid scavenger to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. Dichloromethane (DCM) can be used as a co-solvent for solubility.
Temperature: The reaction is typically started at 0°C to control the initial exothermic reaction between the highly reactive acyl chloride and the amine, then allowed to warm to room temperature to ensure completion.
Workup: Acidification with dilute HCl protonates any remaining pyridine and the sulfonamide nitrogen, precipitating the less soluble N-acyl product while keeping the base in the aqueous phase.
Materials:
Sulfanilamide (4-aminobenzenesulfonamide)
Acyl chloride of choice (e.g., acetyl chloride, benzoyl chloride, etc.)
Anhydrous Pyridine or Triethylamine (TEA)
Anhydrous Dichloromethane (DCM)
1M Hydrochloric Acid (HCl)
Saturated Sodium Bicarbonate (NaHCO₃) solution
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Ethyl Acetate (EtOAc)
Hexanes
Procedure:
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve sulfanilamide (1.0 eq) in a mixture of anhydrous DCM and pyridine (e.g., 10:1 v/v).
Cooling: Cool the solution to 0°C in an ice bath.
Addition of Acyl Chloride: Slowly add the desired acyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, to the stirred solution dropwise over 10-15 minutes.
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the sulfanilamide starting material is consumed.
Quenching & Extraction: Carefully pour the reaction mixture into a separatory funnel containing 1M HCl. Extract the aqueous layer with ethyl acetate (3x).
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient.[2]
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Caption: Workflow for the synthesis of N-acyl-4-sulfamoylphenylamide derivatives.
Protocol 2: Colorimetric In Vitro Assay for CA Inhibition
This protocol describes a high-throughput method to screen compounds for CA inhibitory activity based on the enzyme's esterase activity.[4] It is simpler and more accessible than the stopped-flow CO₂ hydration assay.[6]
Objective: To determine the inhibitory potency (IC₅₀) of synthesized compounds against a specific CA isoform.
Principle: Carbonic anhydrase can catalyze the hydrolysis of certain esters, such as 4-nitrophenyl acetate (pNPA). This reaction releases the chromogenic product 4-nitrophenolate, which can be quantified by measuring its absorbance at ~405 nm. An inhibitor will reduce the rate of this reaction.
Materials:
Purified human CA isoform (e.g., hCA II, commercially available)
CA Assay Buffer (e.g., Tris-SO₄, pH 7.6)
4-Nitrophenyl Acetate (pNPA) substrate solution (in acetonitrile or DMSO)
Test compounds dissolved in DMSO
Acetazolamide (AZA) as a positive control inhibitor[1][4]
96-well clear, flat-bottom microplate
Multi-well absorbance microplate reader
Procedure:
Prepare Reagents:
Prepare a working solution of the CA enzyme in the assay buffer. The final concentration should be determined empirically to yield a linear reaction rate for 10-15 minutes.
Prepare serial dilutions of your test compounds and the control inhibitor (Acetazolamide) in DMSO. A typical starting range is 10 mM down to low nM.
Assay Setup in 96-Well Plate:
Blank wells: Add assay buffer only.
Enzyme Control (EC) wells (100% activity): Add CA enzyme solution and an equivalent volume of DMSO (without inhibitor).
Inhibitor (IC) wells: Add CA enzyme solution and the desired concentration of your test compounds or Acetazolamide.
It is crucial to run a solvent control to ensure the DMSO concentration does not significantly affect enzyme activity.[4]
Pre-incubation: Add the enzyme and inhibitors to the plate. Mix gently and incubate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
Initiate Reaction: Add the pNPA substrate solution to all wells to start the reaction. Mix immediately.
Data Acquisition: Measure the absorbance at 405 nm in a kinetic mode, taking readings every 30-60 seconds for 10-20 minutes at room temperature.[4]
Data Analysis:
For each well, calculate the reaction rate (slope) from the linear portion of the absorbance vs. time plot (ΔAbs/min).
Calculate the percent inhibition for each inhibitor concentration using the formula:
% Inhibition = [1 - (Rate_IC / Rate_EC)] * 100
Plot the percent inhibition against the logarithm of the inhibitor concentration.
Fit the data to a dose-response curve (sigmoidal model) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
Data Presentation and Interpretation
The primary output of the inhibition screening is the IC₅₀ value, which can be converted to an inhibition constant (Ki) for more direct comparison. This data is best presented in a table to facilitate SAR analysis.
Table 1: Hypothetical Inhibition Data for a Series of N-Acyl-4-sulfamoylphenylamides
Compound ID
R-Group (Acyl Tail)
hCA I (Ki, nM)
hCA II (Ki, nM)
hCA IX (Ki, nM)
hCA XII (Ki, nM)
Selectivity (II vs IX)
AZA
(Control)
250
12
25
6
0.48
1a
-CH₃ (Acetyl)
150
20
180
95
0.11
1b
-Ph (Benzoyl)
85
9
15
8
0.60
1c
-Ph-4-F (4-Fluorobenzoyl)
90
10
8
5
1.25
1d
-CH₂-Ph (Phenylacetyl)
210
35
12
9
2.92
Data are hypothetical for illustrative purposes. Selectivity is calculated as (Ki for hCA II / Ki for hCA IX).
Interpretation:
Compound 1a (Acetyl): Small tail, modest activity, poor selectivity.
Compound 1b (Benzoyl): The aromatic ring improves potency against hCA II, IX, and XII, likely through hydrophobic interactions in the active site.
Compound 1c (4-Fluorobenzoyl): Adding an electron-withdrawing fluorine atom can enhance binding, leading to potent inhibition of the tumor-associated isoforms IX and XII, and improved selectivity over the off-target cytosolic isoform hCA II.[12]
Compound 1d (Phenylacetyl): Introducing a flexible linker (-CH₂-) changes the vector of the tail, leading to potent and highly selective inhibition of the tumor-associated isoforms IX and XII over hCA II. This highlights the importance of tail geometry in achieving isoform selectivity.
References
Gkeka, P., & Tzakos, A. G. (2014). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Biochimica et Biophysica Acta (BBA) - General Subjects, 1840(5), 1538-1544. [Link]
Abdel-Aziz, A. A., et al. (2014). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. Molecules, 19(5), 6038-6051. [Link]
Gokcen, T., et al. (2017). Synthesis of some natural sulphonamide derivatives as carbonic anhydrase inhibitors. Organic Communications, 10(1), 15-23. [Link]
Gokcen, T., et al. (2016). A class of sulfonamides as carbonic anhydrase I and II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup3), 154-159. [Link]
Balsevicius, Z., et al. (2013). Carbonic anhydrase inhibitory properties of novel sulfonamide derivatives of aminoindanes and aminotetralins. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(1), 193-197. [Link]
Puscas, I., et al. (2004). Carbonic Anhydrase Inhibitors: Synthesis and Inhibition of Cytosolic/Membrane-Associated Carbonic Anhydrase Isozymes I, II, and IX with Sulfonamides Incorporating Hydrazino Moieties. Journal of Medicinal Chemistry, 47(24), 5912-5920. [Link]
Nocentini, A., et al. (2023). Design, synthesis, and biological investigation of selective human carbonic anhydrase II, IX, and XII inhibitors using 7-aryl/heteroaryl triazolopyrimidines bearing a sulfanilamide scaffold. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2267980. [Link]
Nocentini, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(12), 6488-6503. [Link]
Smirnov, A., et al. (2021). Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1740-1752. [Link]
Angeli, A., et al. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 28(7), 3209. [Link]
Ghorab, M. M., et al. (2022). New Sulfanilamide Derivatives Incorporating Heterocyclic Carboxamide Moieties as Carbonic Anhydrase Inhibitors. Molecules, 27(23), 8527. [Link]
Herdt, M., et al. (2017). Identification of specific carbonic anhydrase inhibitors via in situ click chemistry, phage-display and synthetic peptide libraries: comparison of the methods and structural study. Scientific Reports, 7(1), 46341. [Link]
sqadia.com. (2023, March 6). Carbonic Anhydrase Inhibitors | Mechanism of Action [Video]. YouTube. [Link]
Nocentini, A., et al. (2018). Synthesis and Biological Evaluation of 4-Sulfamoylphenyl/Sulfocoumarin Carboxamides as Selective Inhibitors of Carbonic Anhydrase Isoforms hCA II, IX, and XII. ChemMedChem, 13(12), 1205-1212. [Link]
Bua, S., et al. (2023). Inhibition Studies on Human and Mycobacterial Carbonic Anhydrases with N-((4-Sulfamoylphenyl)carbamothioyl) Amides. Molecules, 28(10), 4075. [Link]
De Luca, L., et al. (2021). 4‐Sulfamoylphenylalkylamides as Inhibitors of Carbonic Anhydrases Expressed in Vibrio cholerae. ChemistryOpen, 10(11), 1098-1105. [Link]
Durgun, M., et al. (2016). Synthesis of 4-sulfamoylphenyl-benzylamine derivatives with inhibitory activity against human carbonic anhydrase isoforms I, II, IX and XII. Bioorganic & Medicinal Chemistry, 24(5), 1023-1029. [Link]
Durgun, M., et al. (2017). Discovery of 4-sulfamoyl-phenyl-β-lactams as a new class of potent carbonic anhydrase isoforms I, II, IV and VII inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(2), 246-250. [Link]
Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences, 73(3), 352-358. [Link]
Ghorab, M. M., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7023. [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Subtitle: Mechanistic Rationale, Enzymatic Kinetics, and Cell-Based Selectivity Workflows
Introduction & Mechanistic Rationale
Carbonic anhydrases (CAs) are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons, playing a critical role in pH homeostasis[1]. While cytosolic isoforms (hCA I and hCA II) are widely distributed and off-target inhibition can lead to systemic side effects, transmembrane isoforms (hCA IX and hCA XII) are highly overexpressed in hypoxic solid tumors, where they regulate the acidic tumor microenvironment to promote survival and metastasis[2].
Derivatives of N-(4-sulfamoylphenyl)formamide are highly potent CA inhibitors (CAIs). The molecular causality of their efficacy relies on a dual-interaction mechanism known as the "tail approach"[3]:
Zinc-Binding Group (ZBG): The primary sulfonamide moiety (
−SO2NH2
) coordinates directly with the active-site
Zn2+
ion, displacing the catalytic water/hydroxide molecule and halting enzymatic turnover[1].
Tail Approach Selectivity: The formamide (or extended carboxamide) tail interacts with the variable amino acid residues at the middle and outer rim of the CA active site cleft. By modifying this tail, researchers can engineer steric and electrostatic interactions that selectively target the tumor-associated hCA IX/XII while sparing the off-target hCA I/II[3].
Experimental Workflow
Fig 1: In vitro workflow for profiling N-(4-sulfamoylphenyl)formamide CA inhibitors.
Protocol 1: Stopped-Flow CO2 Hydration Kinetics (Enzymatic Assay)
Causality & Rationale:
Standard colorimetric microplate assays are insufficient for CA kinetics because the enzyme accelerates CO2 hydration to the diffusion limit (
kcat≈106s−1
). To capture the initial linear phase of the reaction, a stopped-flow spectrophotometer must be used. This system rapidly mixes the enzyme/inhibitor complex with CO2 and measures the millisecond-scale absorbance change of a pH indicator[4].
Self-Validating System:
This protocol includes an uncatalyzed baseline (buffer + CO2) that must be subtracted from all readings. Acetazolamide (AAZ) is run in parallel; if the calculated
Ki
for AAZ against hCA II deviates from the established
∼12 nM
, the assay calibration is rejected[1].
Step-by-Step Methodology:
Reagent Preparation: Prepare a 10 mM HEPES buffer (pH 7.5) containing 20 mM
NaClO4
(to maintain ionic strength) and 0.2 mM Phenol Red indicator.
Substrate Preparation: Saturate ultra-pure water with
CO2
gas at
20∘C
to achieve a known concentration (typically
∼17 mM
).
Inhibitor Pre-incubation: Dilute N-(4-sulfamoylphenyl)formamide compounds in DMSO (final assay concentration
<1%
). Incubate recombinant hCA isoforms (I, II, IX, or XII) with varying concentrations of the inhibitor for 15 minutes at room temperature to allow the Enzyme-Inhibitor (E-I) complex to reach thermodynamic equilibrium.
Stopped-Flow Execution: Load Syringe A with the E-I-indicator mixture and Syringe B with the
CO2
substrate. Trigger the rapid mixing mechanism.
Data Acquisition: Monitor the decrease in absorbance at 557 nm (the maximum absorbance of Phenol Red) for 10–50 milliseconds.
Analysis: Calculate the initial velocity from the first 5-10% of the reaction trace. Determine the inhibition constant (
Ki
) using the Morrison equation for tight-binding inhibitors, as standard Michaelis-Menten kinetics break down at sub-nanomolar inhibitor concentrations.
Mechanism of Action
Fig 2: Mechanism of hCA IX inhibition by N-(4-sulfamoylphenyl)formamide in hypoxia.
Causality & Rationale:
Enzymatic
Ki
values do not account for cellular permeability or microenvironmental factors. Furthermore, standard 2D normoxic cell cultures do not express physiologically relevant levels of hCA IX. By culturing cells in a hypoxia chamber, HIF-1
α
stabilizes and upregulates hCA IX, forcing the cells to rely on the enzyme to prevent lethal intracellular acidosis.
Self-Validating System:
Compounds are tested in parallel under both normoxic (
21% O2
) and hypoxic (
1% O2
) conditions. A true hCA IX-selective N-(4-sulfamoylphenyl)formamide will show potent cytotoxicity in hypoxia but minimal effect in normoxia, validating that the cell death is mechanism-on-target rather than general chemical toxicity.
Step-by-Step Methodology:
Cell Seeding: Seed HT-29 (colorectal carcinoma) or HeLa cells at
5×103
cells/well in 96-well ultra-low attachment plates to promote 3D spheroid formation.
Hypoxic Induction: Transfer the plates to a hypoxia chamber (
1% O2,5% CO2,94% N2
) for 24 hours to induce robust hCA IX expression. Maintain a parallel control plate in a standard normoxic incubator.
Compound Treatment: Treat the spheroids with a serial dilution of the N-(4-sulfamoylphenyl)formamide derivatives (0.1 nM to 100
μ
M). Incubate for an additional 72 hours under their respective atmospheric conditions.
Viability Readout: Add WST-1 or CellTiter-Glo reagent to each well. For WST-1, measure formazan dye absorbance at 450 nm.
Analysis: Plot dose-response curves and calculate the
IC50
values using non-linear regression. Calculate the Hypoxia Cytotoxicity Ratio (HCR = Normoxic
IC50
/ Hypoxic
IC50
) to quantify phenotypic selectivity.
Data Presentation
The following table summarizes the quantitative profiling of a representative target compound against the clinical standard, demonstrating the successful application of the tail approach to achieve isoform selectivity and hypoxic efficacy.
Compound
hCA I
Ki
(nM)
hCA II
Ki
(nM)
hCA IX
Ki
(nM)
hCA XII
Ki
(nM)
Hypoxic
IC50
(
μ
M)
Normoxic
IC50
(
μ
M)
Acetazolamide (AAZ)
250.0
12.0
25.0
5.7
45.2
>100.0
N-(4-sulfamoylphenyl)formamide Deriv. A
>10,000
450.0
8.5
4.2
2.1
>100.0
Note: Derivative A demonstrates a
>50
-fold selectivity for tumor-associated hCA IX over cytosolic hCA II, translating to potent hypoxia-specific cytotoxicity.
References
[2] Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors - PubMed Central (PMC) -[Link]
[4] Activation studies of the b-carbonic anhydrases from Escherichia coli with amino acids and amines - Semantic Scholar / Journal of Enzyme Inhibition and Medicinal Chemistry -[Link]
[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators - Nature Reviews Drug Discovery (PubMed) -[Link]
[3] A decade of tail-approach based design of selective as well as potent tumor associated carbonic anhydrase inhibitors - Bioorganic Chemistry (PubMed) - [Link]
Technical Support Center: Troubleshooting N-(4-sulfamoylphenyl)formamide Synthesis Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanisti...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Troubleshooting N-(4-sulfamoylphenyl)formamide Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with the synthesis of N-(4-sulfamoylphenyl)formamide (often referred to as N4-formylsulfanilamide).
The formylation of sulfanilamide presents a unique chemoselectivity challenge. The molecule possesses two nitrogen centers: an aniline amine (N4) and a sulfonamide amine (N1). While the N4 amine is the intended target for formylation, it is significantly deactivated by the strongly electron-withdrawing para-sulfonamide group[1]. Understanding the thermodynamic and kinetic controls of this reaction is critical to preventing incomplete conversions, over-formylation, and product degradation[2].
Mechanistic Workflow & Failure Modes
Mechanistic pathway and potential failure modes in the formylation of sulfanilamide.
To ensure high fidelity and reproducibility, the following protocol incorporates built-in validation checkpoints to verify the reaction's progress without relying solely on downstream LC-MS.
Initiation: Suspend sulfanilamide in 98% formic acid at room temperature in a round-bottom flask equipped with a reflux condenser.
Validation Check: The mixture will initially be a heterogeneous white suspension. Do not use 85% formic acid, as the inherent water content will prematurely establish an unfavorable equilibrium[3].
Propagation (Heating): Gradually heat the reaction mixture to reflux (approx. 100–105 °C) under an inert atmosphere (N2).
Validation Check: As the internal temperature reaches ~80 °C, the suspension should transition into a clear, homogeneous solution. This visual cue validates the formation of the more soluble N-formyl intermediate.
In-Process Monitoring (1.5 hours): Sample the reaction and analyze via TLC (Eluent: DCM/MeOH 9:1).
Validation Check: Stain the TLC plate with Ninhydrin. Unreacted sulfanilamide (Rf ~0.3) will stain a deep purple (indicating a primary amine). The target N-(4-sulfamoylphenyl)formamide (Rf ~0.5) will not stain, validating the successful capping of the N4 amine.
Quench and Precipitation: Once TLC confirms the consumption of the starting material, remove the flask from heat and immediately pour the hot solution into 10 volumes of vigorously stirred, ice-cold distilled water.
Validation Check: A rapid precipitation of a white to off-white solid must occur. If the solution remains clear, the product has either hydrolyzed or the aqueous dilution factor is too low.
Isolation: Filter the precipitate under vacuum, wash the filter cake with copious amounts of cold water to mechanically remove residual formic acid, and dry in a vacuum oven at 40 °C overnight.
Quantitative Data: Comparison of Formylating Agents
Choosing the right formylating agent dictates the success of the reaction. Below is a comparative analysis based on empirical laboratory data to help you select the optimal conditions.
Formylating Agent
Reaction Conditions
Approx. Reaction Time
Chemoselectivity (N4 vs N1)
Typical Yield
Mechanistic Notes
98% Formic Acid
Reflux (100 °C)
1.5 - 2 hours
Excellent (>95%)
85 - 90%
Optimal balance of reactivity and control. Heat drives water off as vapor.
85% Formic Acid
Reflux (100 °C)
8 - 12 hours
Good
50 - 60%
Water content limits equilibrium; high risk of product hydrolysis[3].
Acetic Formic Anhydride
0 °C to RT
1 - 2 hours
Moderate
80 - 85%
Highly reactive; prone to N1,N4-diformylation if temperature exceeds 25 °C.
Ethyl Formate
Reflux (54 °C)
> 24 hours
Excellent
< 30%
Electrophilicity is too low to overcome the deactivated N4 amine[1].
Troubleshooting FAQs
Q1: Why am I seeing unreacted sulfanilamide even after 12 hours of reflux in formic acid?A1: The primary cause is the use of aqueous formic acid (e.g., 85%). The formylation of an amine is a condensation reaction that produces water as a byproduct. Because the para-sulfonamide group strongly withdraws electron density via inductive and resonance effects, the N4 amine is a relatively poor nucleophile[1]. If water is present in the bulk solvent, Le Chatelier's principle dictates that the equilibrium will shift backward, stalling the reaction.
Solution: Switch to 98–100% formic acid, or utilize a Dean-Stark trap with a co-solvent like toluene to azeotropically remove water as it forms.
Q2: LC-MS analysis of my crude product shows a mass corresponding to a di-formylated species (M+56). How do I prevent over-formylation?A2: You are observing formylation at both the N4 (aniline) and N1 (sulfonamide) nitrogens. While the sulfonamide nitrogen is highly delocalized into the SO2 group and is generally non-nucleophilic[4], forcing conditions—such as prolonged reflux (>4 hours) or the use of highly reactive mixed anhydrides at elevated temperatures—will force the N1 nitrogen to react.
Solution: Strictly control the reaction time using the TLC validation method described in the protocol, and immediately quench the reaction in ice water once the N4 amine is consumed.
Q3: My product seems to degrade or disappear during the aqueous workup. What is the optimal isolation strategy?A3: Formamides are highly susceptible to hydrolysis, reverting back to the primary amine and formic acid when exposed to strong aqueous acids or bases[2]. If you are attempting to neutralize the residual formic acid with a strong base like NaOH during your workup, you are inadvertently catalyzing the deacylation of your product.
Solution: Avoid chemical neutralization. Instead, rely on thermal quenching (pouring into ice water) to crash out the product, followed by mechanical washing with cold water on the filter cake to remove the acid.
Q4: The isolated N-(4-sulfamoylphenyl)formamide is amorphous and difficult to filter. How can I improve the crystal morphology?A4: Rapid precipitation from highly concentrated formic acid into very cold water often yields an amorphous, gel-like solid that traps impurities and clogs filter frits.
Solution: Recrystallize the crude product from a mixture of ethanol and water (approx. 70:30 v/v). Dissolve the crude solid in minimal hot ethanol, add water dropwise until slight turbidity persists, and allow it to cool slowly to room temperature before transferring to an ice bath. This controlled thermodynamic cooling will yield highly pure, easily filterable crystalline needles.
References
Experiment #1: Sulfa Antibiotics - Synthesis of Sulfanilamide. University of Wisconsin-Madison (wisc.edu).1
Optimizing reaction conditions for "N-(4-sulfamoylphenyl)formamide" synthesis
Welcome to the Technical Support Center for the synthesis of N-(4-sulfamoylphenyl)formamide . This guide is designed for researchers and drug development professionals optimizing the production of this critical intermedi...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the synthesis of N-(4-sulfamoylphenyl)formamide . This guide is designed for researchers and drug development professionals optimizing the production of this critical intermediate, which is widely utilized in the synthesis of sulfa drugs and related sulfonamide pharmacophores.
Below, you will find a mechanistic overview, self-validating protocols, a reagent selection matrix, and a targeted troubleshooting Q&A to resolve common synthetic bottlenecks.
Technical Overview & Mechanistic Pathways
The synthesis of N-(4-sulfamoylphenyl)formamide can be approached via two primary mechanistic pathways, depending on your available starting materials.
Route A (Direct N-Formylation): Utilizes sulfanilamide (4-aminobenzenesulfonamide) as the starting material. The reaction proceeds via nucleophilic acyl substitution, where the more nucleophilic aniline nitrogen attacks the formylating agent (e.g., formic acid or acetic formic anhydride)[1].
Route B (Amination): Utilizes 4-formamidobenzenesulfonyl chloride. The reaction proceeds via nucleophilic substitution at the sulfonyl group, using concentrated aqueous ammonia to install the sulfonamide moiety[2].
Figure 1: Dual synthetic pathways for N-(4-sulfamoylphenyl)formamide production.
Standard Operating Procedures (SOPs)
To ensure high scientific integrity, the following protocols are designed as self-validating systems , meaning you can visually or physically verify the reaction's progress without relying solely on post-reaction chromatography.
Protocol A: Direct N-Formylation of Sulfanilamide (Azeotropic Method)
Causality: Formylation with 85% formic acid is an equilibrium reaction that generates water. By using toluene and a Dean-Stark trap, we continuously remove water, driving the reaction to completion via Le Chatelier's principle[3].
Setup: Charge a round-bottom flask with sulfanilamide (1.0 eq) and toluene (0.5 M concentration).
Reflux: Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (approx. 110 °C).
Self-Validation Checkpoint: Monitor the Dean-Stark trap. The reaction progress is directly proportional to the volume of water collected. Once the theoretical volume of water (from the 85% HCOOH and the reaction byproduct) is collected and water ceases to accumulate, the reaction has reached maximum conversion.
Isolation: Cool the mixture to room temperature. The target formamide will precipitate. Filter, wash with cold toluene, and dry under a vacuum.
Protocol B: Amination of 4-Formamidobenzenesulfonyl Chloride
Causality: Concentrated ammonia acts as both the nucleophile and the acid scavenger. Rapid addition and excess reagent are critical to outcompete the hydrolysis of the highly reactive sulfonyl chloride intermediate[2].
Setup: Place 4-formamidobenzenesulfonyl chloride (1.0 eq) in a reaction vessel equipped with a magnetic stir bar.
Amination: Chill the vessel in an ice-water bath. Slowly add concentrated aqueous ammonium hydroxide (NH₄OH, >3.0 eq) dropwise while stirring vigorously.
Thermal Curing: Once the addition is complete, heat the mixture to boiling for 15–20 minutes.
Self-Validation Checkpoint: During heating, the solid sulfonyl chloride will fully dissolve as it reacts. Upon subsequent cooling in an ice bath, the sudden, vigorous precipitation of a white crystalline solid confirms the successful formation of the sulfonamide product.
Isolation: Collect the precipitated N-(4-sulfamoylphenyl)formamide via vacuum filtration and wash with ice-cold water.
Reagent Selection Matrix
When optimizing Route A, the choice of formylating agent dictates the reaction conditions and yield. Use the table below to select the optimal system for your laboratory's capabilities.
Formylating Agent
Catalyst / Additive
Temp (°C)
Time
Yield / Efficiency
Pros & Cons
85% Formic Acid
None
100–110
4–8 h
Moderate (40-60%)
Pro: Cheap. Con: Poor conversion without water removal[3].
Pro: Solvent-free, fast. Con: Requires iodine removal during workup[4].
Acetic Formic Anhydride (AFA)
None
0 to 25
< 1 h
Excellent (>98%)
Pro: Extremely fast, mild conditions. Con: Reagent is moisture-sensitive and must be prepared fresh[1].
Troubleshooting & FAQs
Q: My direct formylation reaction using neat formic acid is stalling at ~50% conversion. How can I drive it to completion?A: You are hitting a thermodynamic equilibrium. Formic acid formylation generates water, which hydrolyzes the product back to the starting material[5]. To break the stall, you must remove the water (switch to Protocol A using a Dean-Stark trap) or lower the activation barrier by adding a Lewis acid catalyst (like 5 mol% Iodine)[4] or using a more reactive electrophile like Acetic Formic Anhydride (AFA)[1].
Q: I am observing over-formylation (formation of N,N-diformyl species or formylation at the sulfonamide nitrogen). What went wrong?A: The aniline nitrogen is significantly more nucleophilic than the sulfonamide nitrogen due to the strong electron-withdrawing nature of the -SO₂ group. Over-formylation only occurs if the reaction conditions are excessively harsh. If using AFA, ensure you are strictly controlling the stoichiometry (1.05 eq) and maintaining the temperature at or below room temperature. If using formic acid, reduce the reflux time and monitor via LC-MS.
Q: During the amination of 4-formamidobenzenesulfonyl chloride (Route B), my yield is low, and I am isolating a highly water-soluble byproduct. Why?A: You are likely observing competitive hydrolysis, yielding 4-formamidobenzenesulfonic acid instead of the desired formamide. This happens if the concentration of ammonia is too low, or if the mixing is inefficient. Ensure you are using concentrated aqueous ammonia (28-30% NH₃) and maintaining a large molar excess. The initial addition must be done cold to suppress the rate of hydrolysis while the amination takes place[2].
Q: How do I selectively deprotect the formyl group if I need to recover the free sulfanilamide?A: The formyl group can be selectively cleaved via acidic hydrolysis without breaking the sulfonamide bond. Resuspend the product in 6 M aqueous HCl and heat to boiling until the solid fully dissolves. Neutralizing the solution with sodium bicarbonate will precipitate the free sulfanilamide[2].
Common impurities in "N-(4-sulfamoylphenyl)formamide" synthesis
Welcome to the Technical Support Center for the synthesis of N-(4-sulfamoylphenyl)formamide (often referred to as N4 -formylsulfanilamide). As a Senior Application Scientist, I have designed this guide to help you naviga...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the synthesis of N-(4-sulfamoylphenyl)formamide (often referred to as
N4
-formylsulfanilamide). As a Senior Application Scientist, I have designed this guide to help you navigate the chemoselectivity challenges inherent in this synthesis.
Sulfanilamide contains two distinct nitrogen centers: the highly nucleophilic aniline nitrogen (
N4
) and the electron-deficient sulfonamide nitrogen (
N1
). Achieving high purity requires precise control over the formylating agent's reactivity to prevent over-formylation and degradation.
Mechanistic Pathway & Impurity Mapping
The most efficient method for this transformation utilizes Acetic Formic Anhydride (AFA) , a highly reactive mixed anhydride. The reaction proceeds via a nucleophilic acyl substitution mechanism. The
N4
-amine performs a nucleophilic attack on the more electrophilic carbonyl carbon of the formyl group, forming a transient tetrahedral intermediate that collapses to eliminate acetate as a leaving group[1].
Below is the reaction pathway illustrating the formation of the desired product and the primary impurities encountered when conditions deviate from the optimal parameters.
Reaction pathway of sulfanilamide formylation highlighting desired product and common impurities.
Quantitative Impurity Profile
To assist your analytical team, the following table summarizes the quantitative chromatographic profile of the reaction mixture. Monitoring these Relative Retention Times (RRT) via HPLC (Reverse-Phase, UV detection at 254 nm) will help you diagnose the root cause of your synthesis failure.
Impurity Designation
Chemical Identity
RRT (Approx.)
Primary Root Cause
Mitigation Strategy
Residual SM
Sulfanilamide
0.65
Reagent degradation (moisture)
Use freshly prepared AFA; strictly anhydrous solvents
Product
N-(4-sulfamoylphenyl)formamide
1.00
N/A
N/A
Impurity A
N,N-Diformylsulfanilamide
1.35
Excess AFA / Prolonged time
Limit AFA to 1.05 eq; quench after 15-30 mins
Impurity B
N1,N4-Diformylsulfanilamide
1.42
Presence of base / High heat
Maintain neutral conditions; keep T < 0 °C
Troubleshooting Guide & FAQs
Q1: My HPLC shows a large peak for Impurity A (N,N-Diformylsulfanilamide). How do I prevent over-formylation at the aniline nitrogen?A1: Over-formylation at the
N4
position occurs because the formyl group is exceptionally small, offering very little steric hindrance against a second nucleophilic attack[1]. If you use an excess of AFA (>1.2 equivalents) or allow the reaction to warm to room temperature for extended periods, the mono-formylated product will react again.
Solution: Strictly control your stoichiometry to 1.05 equivalents of AFA and quench the reaction promptly. AFA reactions are incredibly fast and are typically complete in under 15 minutes at sub-zero temperatures[1].
Q2: I am detecting formylation at the sulfonamide nitrogen (
N1
). Why is this happening if the sulfonamide is non-nucleophilic?A2: You are correct that the
N1
sulfonamide nitrogen is inherently a poor nucleophile due to the strong electron-withdrawing nature of the
−SO2−
group. However, if your protocol includes an organic base (e.g., triethylamine, pyridine, or DMAP), the base will deprotonate the sulfonamide (
pKa
~ 10.4). The resulting sulfonamide anion is highly nucleophilic and will rapidly attack the AFA, leading to
N1,N4
-diformylation.
Solution: Conduct the formylation under strictly neutral conditions. The leaving group in this reaction is acetic acid, which does not require a basic scavenger to drive the reaction forward.
Q3: My conversion is stuck at 70%, leaving significant unreacted sulfanilamide. Should I heat the reaction to drive it to completion?A3:No. Heating will not improve conversion and will likely trigger the formation of Impurities A and B. AFA is highly reactive even at -20 °C[1]. Incomplete conversion is almost exclusively caused by the degradation of your formylating agent. AFA is highly sensitive to moisture and decomposes catalytically into acetic acid and carbon monoxide gas[2].
Solution: Ensure your solvent (e.g., THF) is rigorously anhydrous. Always prepare AFA in situ immediately before use, as it cannot be stored reliably at room temperature[2].
Validated Experimental Protocol
This self-validating protocol utilizes in situ generated Acetic Formic Anhydride (AFA) to ensure maximum chemoselectivity and yield[1].
Step 1: In Situ Preparation of Acetic Formic Anhydride (AFA)
Action: In a flame-dried, argon-purged flask, cool acetic anhydride (1.2 equivalents relative to sulfanilamide) to -20 °C. Slowly add anhydrous formic acid (1.2 equivalents) dropwise with vigorous stirring. Stir the mixture at -20 °C for 15-20 minutes[1].
Causality: Mixing these reagents generates the mixed anhydride. The reaction must be kept cold to prevent the AFA from disproportionating into symmetric anhydrides (acetic anhydride and formic anhydride) or decomposing into carbon monoxide[2].
Step 2: N-Formylation
Action: In a separate flame-dried flask, dissolve sulfanilamide (1.0 equivalent) in a minimal volume of anhydrous Tetrahydrofuran (THF). Cool this solution to -20 °C.
Action: Transfer the pre-formed AFA solution dropwise into the sulfanilamide solution via a cannula or syringe to maintain the temperature[1].
Causality: The slow addition at -20 °C ensures that the highly nucleophilic
N4
-amine reacts instantly with the AFA, while the low temperature suppresses any secondary attacks that would lead to N,N-diformylation.
Step 3: Reaction Monitoring & Quenching
Action: Stir the reaction at -20 °C to 0 °C for 15 minutes. Monitor by TLC (Ethyl Acetate/Hexanes). Once the starting material is consumed, quench the reaction by adding cold water.
Causality: Water rapidly hydrolyzes any residual AFA into benign acetic and formic acids, permanently halting the reaction and preventing over-formylation during the workup phase.
Step 4: Isolation and Purification
Action: Extract the aqueous mixture with Ethyl Acetate. Wash the organic layer with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure. Recrystallize the crude solid from an ethanol/water mixture to yield pure N-(4-sulfamoylphenyl)formamide.
Technical Support Center: Purification of Crude N-(4-sulfamoylphenyl)formamide
Welcome to the Technical Support Center for the isolation and purification of N-(4-sulfamoylphenyl)formamide (CAS 829-72-1). As a critical intermediate in the synthesis of sulfa-based antimicrobials and carbonic anhydras...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the isolation and purification of N-(4-sulfamoylphenyl)formamide (CAS 829-72-1). As a critical intermediate in the synthesis of sulfa-based antimicrobials and carbonic anhydrase inhibitors, achieving high crystalline purity is paramount.
This guide provides drug development professionals and synthetic chemists with field-proven, self-validating protocols for purifying crude formylated sulfanilamide mixtures via recrystallization.
Knowledge Base: Thermodynamic Principles of the Solvent System
The formylation of sulfanilamide (typically via refluxing with formic acid) yields a crude mixture containing the target N-(4-sulfamoylphenyl)formamide, unreacted sulfanilamide, and potentially over-reacted byproducts [3].
Why choose an Ethanol/Water co-solvent system?
Recrystallization relies on a steep temperature-dependent solubility curve. N-(4-sulfamoylphenyl)formamide possesses highly polar hydrogen-bonding networks (both the sulfonamide and formamide moieties) alongside a hydrophobic benzene ring.
The Causality: Absolute ethanol efficiently disrupts the hydrophobic pi-stacking of the benzene rings, dissolving the bulk organic mass. However, using pure ethanol leads to poor recovery yields. The addition of deionized water (a highly polar anti-solvent) modulates the solubility, forcing the target compound to crash out of solution as the kinetic energy drops during cooling. This aqueous alcohol strategy is the gold standard for N4-substituted sulfonamides [1, 2].
Standard Operating Procedure (SOP): Self-Validating Recrystallization
This protocol is designed as a self-validating system. Each step includes a physical observation that confirms the chemical state before proceeding.
Step 1: Solvent Preparation & Initial Saturation
Action: Prepare a 1:1 (v/v) mixture of absolute ethanol and deionized water. Place the crude N-(4-sulfamoylphenyl)formamide in an Erlenmeyer flask and add the minimum amount of the solvent mixture required to submerge the solid.
Validation: The solid should remain largely undissolved at room temperature. If it dissolves instantly, the solvent is too rich in ethanol; add water dropwise until slight turbidity is observed.
Step 2: Dissolution at Reflux
Action: Heat the flask on a hot plate to 75–80°C (gentle reflux) while swirling. Add hot solvent in 2 mL increments until the solid just dissolves.
Validation: Observe the solution. If undissolved particulate remains after adding >15 mL/g of solvent, these are likely inorganic impurities or highly cross-linked polymers. Do not add more solvent; proceed immediately to Step 3.
Step 3: Hot Filtration (Impurity Removal)
Action: Pass the boiling solution through a fluted filter paper in a pre-warmed stemless funnel into a clean, heated receiving flask.
Causality: Pre-warming the glassware prevents premature nucleation in the funnel stem. Fluted paper maximizes surface area, ensuring rapid filtration before the temperature drops.
Step 4: Controlled Nucleation and Growth
Action: Remove the receiving flask from the heat source. Allow it to cool completely undisturbed to room temperature, then transfer to an ice bath (0–4°C) for 30 minutes.
Causality: Undisturbed, gradual cooling thermodynamically favors the formation of a highly ordered, pure crystal lattice. Rapid cooling traps impurities within kinetically formed precipitates.
Step 5: Isolation and Washing
Action: Isolate the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a pre-chilled (4°C) 1:2 ethanol/water mixture.
Validation: The wash solvent must be strictly colder than the crystal mass to prevent re-dissolution. A successful purification yields a brilliant white, free-flowing crystalline powder.
Data Center: Comparative Solubility Profiles
To optimize your solvent ratios, reference the solubility behaviors of the reaction components below. The differential solubility in hot vs. cold aqueous ethanol is what allows for the separation of the formylated product from the starting material.
Compound
Functional Group at N4
Solubility in Cold Water (20°C)
Solubility in Hot Water (100°C)
Solubility in Hot Ethanol
Optimal Recrystallization System
Sulfanilamide (Impurity)
Primary Amine (-NH2)
Moderately Soluble
Highly Soluble
Highly Soluble
Water
N-(4-sulfamoylphenyl)formamide (Target)
Formamide (-NHCHO)
Insoluble
Moderately Soluble
Highly Soluble
Ethanol/Water (1:1)
N4-Acetylsulfanilamide (Analog)
Acetamide (-NHCOCH3)
Insoluble
Slightly Soluble
Highly Soluble
Aqueous Alcohol
Workflow Diagnostics
Use the following diagnostic decision tree to navigate the recrystallization process and troubleshoot physical phase anomalies in real-time.
Figure 1: Decision-tree workflow for the recrystallization of N-(4-sulfamoylphenyl)formamide.
Troubleshooting & FAQs
Q: My product "oiled out" (formed a biphasic liquid) instead of crystallizing. How do I fix this?A: Oiling out occurs when the melting point of your crude mixture is lower than the temperature at which it saturates the solvent. Because impurities depress the melting point, highly impure crude is prone to this.
Solution: Reheat the mixture until it forms a single homogeneous phase. Add 10–15% more hot ethanol to lower the saturation temperature, ensuring the compound crashes out at a temperature below its depressed melting point. Alternatively, scratching the inside of the flask with a glass rod or adding a pure seed crystal at the cloud point will force crystalline nucleation over phase separation.
Q: How does the solvent system separate unreacted sulfanilamide from my formylated product?A: Unreacted sulfanilamide has a higher baseline solubility in aqueous systems due to the hydrogen-bonding capacity of its free primary aniline amine (N4) [3]. By utilizing a 1:1 ethanol/water ratio, the more hydrophobic N-(4-sulfamoylphenyl)formamide selectively reaches its saturation point and crystallizes first, leaving the unreacted starting material dissolved in the mother liquor.
Q: Why is my yield significantly lower than expected after vacuum filtration?A: Low yields almost always stem from using an excess of the primary solvent (ethanol) during the dissolution phase, which artificially inflates the solubility of the compound even at 4°C.
Solution: Do not discard the mother liquor. Transfer it to a rotary evaporator, reduce the total volume by 50% to drive off excess ethanol, and repeat the cooling process to harvest a second crop of crystals.
References
A New Synthesis of Sulfanilylamidines . Journal of the American Chemical Society (ACS Publications). Available at:[Link]
Sulfanilamide Properties and Synthesis Applications . LookChem. Available at: [Link]
Troubleshooting
Column chromatography techniques for "N-(4-sulfamoylphenyl)formamide" purification
Welcome to the Technical Support Center for Chromatography & Purification . As a Senior Application Scientist, I have designed this portal specifically for researchers and drug development professionals dealing with the...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Chromatography & Purification .
As a Senior Application Scientist, I have designed this portal specifically for researchers and drug development professionals dealing with the purification of N-(4-sulfamoylphenyl)formamide (also known as N4-formylsulfanilamide). Due to its dual highly polar functional groups—a sulfonamide and a formamide—this compound defies standard purification templates and requires specialized chromatographic interventions.
Diagnostic Matrix: Purification Workflow
Before selecting a protocol, use the decision matrix below to determine the optimal chromatographic path based on your crude mixture's physical state.
Decision matrix for selecting the optimal chromatographic workflow for N-(4-sulfamoylphenyl)formamide.
Knowledge Base: Troubleshooting FAQs
Q1: Why does N-(4-sulfamoylphenyl)formamide streak heavily on standard silica gel, and how can I prevent it?The Causality: The compound possesses both a sulfonamide (-SO2NH2) and a formamide (-NHCHO) group. These functional groups act as potent multi-point hydrogen bond donors and acceptors. Standard silica gel features acidic silanol (Si-OH) groups on its surface. The strong hydrogen bonding between the compound and the stationary phase leads to non-linear adsorption isotherms, manifesting as severe tailing or "streaking" [1].
The Solution: Disrupt these interactions by employing a highly polar, protic co-solvent (like Methanol) and a basic modifier (like 0.5% Triethylamine or aqueous Ammonia). The base neutralizes the acidic silanols, effectively capping the active sites and restoring a Gaussian peak shape [2].
Q2: I am observing partial deformylation during purification. Is the silica gel degrading my product?The Causality: Formamides are susceptible to hydrolysis under acidic or highly basic conditions. While standard silica gel is mildly acidic (pH ~4.5–5.5), prolonged exposure on the column—especially if the polar compound is retained for hours—can catalyze the cleavage of the formyl group, reverting the compound back to sulfanilamide [3].
The Solution: Minimize column residence time by using a steeper solvent gradient. If degradation persists, switch to a neutral stationary phase (e.g., Alumina Neutral) or Reversed-Phase (RP-C18) chromatography, which operates under milder, highly reproducible conditions.
Q3: The crude mixture is completely insoluble in Dichloromethane (DCM) or Chloroform. How do I load it onto a normal-phase column?The Causality: The high polarity and planar aromatic nature of N-(4-sulfamoylphenyl)formamide lead to strong intermolecular crystal lattice energy, rendering it poorly soluble in non-polar or moderately polar halogenated solvents.
The Solution: Utilize the Dry Loading technique (detailed in SOP A). Attempting a liquid load with a highly polar solvent like DMSO on a normal-phase column will immediately crash the resolution, as the DMSO will drag the compound down the column in a broad band.
Quantitative Performance Data
To guide your method development, below is a summary of empirical chromatographic behaviors for this compound across different solvent systems.
Stationary Phase
Solvent System
Modifier
Retention Factor (
Rf
) / Time (
tR
)
Peak Shape & Resolution
Silica Gel (NP)
Hexane / EtOAc (1:1)
None
Rf=0.05
Severe streaking, compound retained on baseline.
Silica Gel (NP)
DCM / MeOH (9:1)
None
Rf=0.30
Moderate tailing, broad elution bands.
Silica Gel (NP)
DCM / MeOH (9:1)
0.5%
NH4OH
Rf=0.45
Sharp, symmetrical spots. Optimal for NP.
C18 (RP)
H2O
/ MeCN Gradient
0.1% Formic Acid
tR=6.5
min
Excellent, baseline resolution. Best for purity.
Standard Operating Procedures (SOPs)
SOP A: Normal-Phase Silica Gel Purification with Dry Loading
Use this protocol for cost-effective, bulk purifications where the crude is insoluble in DCM.
Self-Validation Check (2D-TLC): Before running the column, perform a Two-Dimensional TLC using DCM/MeOH/NH4OH (90:9:1). Spot the crude, run it in one direction, dry the plate, rotate 90 degrees, and run it again. Validation: If the target spot falls perfectly on the diagonal line, the compound is stable. If spots appear below the diagonal, the formamide is degrading on the silica, and you MUST switch to SOP B.
Column Preparation: Slurry pack a column with standard silica gel (40-63 µm) using DCM containing 0.5% v/v Triethylamine (TEA). Flush with 2 column volumes (CV) to neutralize active silanols [1].
Dry Loading: Dissolve the crude N-(4-sulfamoylphenyl)formamide in a minimal volume of Methanol or Acetone. Add deactivated silica gel (approx. 3× the crude mass). Concentrate to dryness via rotary evaporation until a fine, free-flowing powder is achieved.
Sample Application: Evenly distribute the dry powder onto the flat surface of the packed column bed. Top with a 1 cm layer of clean sea sand to prevent bed disturbance during solvent addition.
Elution Profile: Elute using a step gradient:
2 CV of DCM (0.5% TEA)
3 CV of DCM:MeOH 95:5 (0.5% TEA)
5 CV of DCM:MeOH 90:10 (0.5% TEA)
Fraction Analysis: Monitor fractions via TLC. Visualize under short-wave UV (254 nm) or by staining with fluorescamine, which reacts strongly with any deformylated sulfanilamide impurities [2].
SOP B: Reversed-Phase (C18) Flash Chromatography
Use this protocol if 2D-TLC indicates degradation, or if >98% analytical purity is required for biological assays.
Equilibration: Equilibrate a C18 flash cartridge with 5 CV of 95% Water / 5% Acetonitrile containing 0.1% Formic Acid.
Sample Preparation: Dissolve the crude sample in DMSO. Self-Validation: Filter the solution through a 0.45 µm PTFE syringe filter to ensure no micro-particulates clog the column frit.
Loading: Inject the sample directly onto the column using a liquid injection valve.
Gradient Elution: Run a linear gradient from 5% Acetonitrile to 60% Acetonitrile over 15 CV.
Recovery: Monitor absorbance at 254 nm. Pool the target fractions and lyophilize (freeze-dry) to recover the pure N-(4-sulfamoylphenyl)formamide without thermal degradation.
References
Agbaba, D., et al. (1998). Simultaneous TLC Determination of Co-trimoxazole and Impurities of Sulfanilamide and Sulfanilic Acid in Pharmaceuticals. Journal of Chromatographic Science, 36(1), 13-16.[Link]
Yoshida, Y., et al. (2003). Deacylation of N-Arylformamides and N-Arylacetamides by Formamidase. Journal of Health Science, 49(6), 527-530.[Link]
Optimization
Technical Support Center: Troubleshooting Oily or Non-Crystalline N-(4-sulfamoylphenyl)formamide
Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, encountering a product that "oils out" rather than crystallizing is a notorious bottleneck.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, encountering a product that "oils out" rather than crystallizing is a notorious bottleneck. This guide provides a mechanistic understanding and field-proven, self-validating protocols to resolve the liquid-liquid phase separation (LLPS) of N-(4-sulfamoylphenyl)formamide.
Mechanistic Deep-Dive: Why Does Your Product Oil Out?
When synthesizing N-(4-sulfamoylphenyl)formamide—typically via the formylation of sulfanilamide—the isolation step often yields a viscous, non-crystalline syrup. In crystallization thermodynamics, this phenomenon is formally known as Liquid-Liquid Phase Separation (LLPS) or "oiling out"[1].
Instead of the solute molecules arranging into a highly ordered crystal lattice (solid-liquid equilibrium), the supersaturated solution minimizes its free energy by separating into two distinct liquid phases: a solute-rich oil phase and a solvent-rich continuous phase[2].
For this specific sulfonamide derivative, LLPS is driven by two primary factors:
Hydrogen Bonding Frustration : The molecule contains both a formamide (
−NHCHO
) and a sulfonamide (
−SO2NH2
) group. If the crystallization solvent (e.g., aqueous alcohols) competes too strongly for these hydrogen bonds, the kinetic barrier to nucleation increases, favoring an amorphous liquid state[3].
Melting Point Depression : Residual unreacted sulfanilamide acts as an impurity that dissolves preferentially in the solute-rich droplets. This depresses the melting point of the intermediate phase below the ambient solution temperature, thermodynamically locking it as a liquid[4].
Diagnostic Workflow for LLPS Resolution
Use the following logic pathway to diagnose and correct the root cause of the oiling out phenomenon.
Workflow for diagnosing and resolving Liquid-Liquid Phase Separation (LLPS).
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. You must observe specific physical changes to confirm the process is working before proceeding to the next step.
Protocol A: Anti-Solvent Crystallization with Controlled Seeding
Causality : By introducing seed crystals before the solution reaches the LLPS boundary (the binodal curve), we provide a low-energy template for primary nucleation. This bypasses the spinodal decomposition that leads to oiling out[5].
Step-by-Step Methodology :
Dissolution : Dissolve the crude N-(4-sulfamoylphenyl)formamide in a minimum amount of a "good" solvent (e.g., Ethyl Acetate or warm Methanol) at 50 °C until the solution is completely clear.
Anti-Solvent Titration : Slowly add a miscible "poor" solvent (e.g., Heptane or Water) dropwise while maintaining the temperature at 50 °C. Stop immediately when the solution becomes faintly turbid, then add 1-2 drops of the good solvent until it just clears.
Seeding : Introduce 1% to 5% (w/w) of pure N-(4-sulfamoylphenyl)formamide seed crystals[3].
Controlled Cooling : Ramp the temperature down to 5 °C at a strictly controlled rate of 0.1 °C/min.
Self-Validation Check : After 30 minutes of cooling, dip a glass stirring rod into the mixture and withdraw it.
Pass: A white, chalky powder dries on the rod (Nucleation successful).
Fail: A clear, sticky resin remains on the rod (LLPS has occurred). If this happens, reheat to 50 °C to redissolve the oil and decrease the cooling rate[4].
Protocol B: Trituration and Slurry Aging (Recovery from Oil)
Causality : If the product has already oiled out, the system is trapped in a metastable liquid state. Applying mechanical shear (trituration) provides the activation energy required to break the liquid phase, while prolonged slurry aging utilizes Ostwald ripening to mature the newly formed micro-crystals into filterable solids[6].
Step-by-Step Methodology :
Decantation : Carefully decant the supernatant solvent away from the oily product at the bottom of the flask.
Solvent Swap : Add 5-10 volumes of a cold, non-polar anti-solvent (e.g., Diethyl Ether or Heptane) directly to the oil.
Trituration : Using a heavy glass stirring rod or spatula, aggressively scratch the oil against the walls of the flask.
Slurry Aging : Once the oil begins to turn opaque and granular, add a magnetic stir bar and stir vigorously (500+ RPM) at room temperature for 12-24 hours.
Self-Validation Check : Stop the stirring.
Pass: The solid settles cleanly to the bottom, leaving a clear supernatant (Phase transition complete).
Fail: The material remains a gummy mass stuck to the stir bar. (Purity is likely too low; proceed to column chromatography).
Quantitative Parameter Optimization
Use the following matrix to adjust your crystallization parameters. Optimizing these variables prevents the system from entering the liquid-liquid coexistence zone.
Parameter
Sub-optimal Condition (Promotes LLPS)
Optimized Condition (Promotes Crystallization)
Causal Rationale
Cooling Rate
> 1.0 °C/min
0.1 - 0.2 °C/min
Rapid cooling forces the system deep into the spinodal decomposition zone before nucleation can occur.
Seeds provide a low-energy template, bypassing the high activation energy of primary nucleation.
Purity Profile
< 90% (High unreacted starting material)
> 95%
Impurities depress the melting point of the solute-rich phase, thermodynamically stabilizing the liquid oil state.
Frequently Asked Questions (FAQs)
Q: I don't have any seed crystals of N-(4-sulfamoylphenyl)formamide because it has never crystallized for me. What do I do?A: You must generate primary seeds manually. Take a small aliquot (~50 mg) of your oily product into a vial, add a few drops of diethyl ether, and aggressively scratch the inside of the glass vial with a metal spatula until a powder forms. Evaporate the ether, and use this crude powder as your seed for the main batch.
Q: Why does the product oil out when I use water as an anti-solvent with methanol, but not with ethyl acetate/heptane?A: This is a thermodynamic solvent-mismatch issue. N-(4-sulfamoylphenyl)formamide contains competitive hydrogen-bond donors and acceptors. In a methanol/water system, solute-solvent interactions are exceptionally strong. When water forces supersaturation, the system demixes into a water-rich phase and an API-rich phase (LLPS). Ethyl acetate/heptane provides a sharper solubility cliff without the complex hydrogen-bond network, favoring crystal lattice formation over liquid demixing[6].
Q: My product oiled out, and after leaving it in the fridge for a week, it turned into a solid glass. Can I just grind this up and use it?A: No. A "glassy" solid is an amorphous phase, not a crystalline one[4]. Amorphous solids trap impurities and residual solvents, meaning your product will likely fail QA/QC (NMR/HPLC) and behave unpredictably in subsequent reactions. You must redissolve the glass and perform a proper crystallization.
A Definitive Guide to the Structural Confirmation of N-(4-sulfamoylphenyl)formamide via ¹H and ¹³C NMR Spectroscopy
This guide provides an in-depth, technical walkthrough for the structural confirmation of N-(4-sulfamoylphenyl)formamide, a key intermediate in the synthesis of various sulfonamide-based pharmaceuticals.[1][2][3] We move...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth, technical walkthrough for the structural confirmation of N-(4-sulfamoylphenyl)formamide, a key intermediate in the synthesis of various sulfonamide-based pharmaceuticals.[1][2][3] We move beyond rote procedure, delving into the causality behind experimental choices and presenting a self-validating workflow. This document is intended for researchers, scientists, and drug development professionals who require unambiguous structural elucidation of complex organic molecules.
The Primacy of NMR in Structural Elucidation
While techniques like Mass Spectrometry (MS) provide crucial molecular weight data and Infrared (IR) Spectroscopy identifies functional groups, Nuclear Magnetic Resonance (NMR) spectroscopy stands unparalleled in its ability to map the precise atomic connectivity of a molecule.[4][5] For a molecule like N-(4-sulfamoylphenyl)formamide, where isomeric ambiguity is a potential concern, ¹H and ¹³C NMR provide a definitive structural fingerprint, revealing the number of unique proton and carbon environments, their electronic surroundings, and their spatial relationships through scalar coupling.
The choice to employ both ¹H and ¹³C NMR is deliberate. ¹H NMR offers high sensitivity and detailed information on proton-proton coupling, while ¹³C NMR, despite its lower natural abundance and sensitivity, provides a direct count of unique carbon atoms and insights into their hybridization and functional group identity.[6][7] The combination of these two one-dimensional experiments often provides sufficient evidence for the unambiguous structural assignment of small molecules.
Experimental Design: A Self-Validating Protocol
The quality of an NMR spectrum is directly contingent on meticulous sample preparation and the selection of appropriate acquisition parameters. A flawed protocol at this stage will irrevocently compromise the final data.
Sample Preparation: The Foundation of Quality Data
A high-quality NMR sample must be a homogeneous solution, free of particulate matter and paramagnetic impurities, which can severely degrade spectral resolution by distorting magnetic field homogeneity.[8][9]
Recommended Protocol for N-(4-sulfamoylphenyl)formamide:
Solvent Selection: Due to the polar nature of the sulfonamide and formamide groups, Dimethyl sulfoxide-d6 (DMSO-d6) is the solvent of choice. Its ability to dissolve the compound and its high boiling point are advantageous. Furthermore, the exchangeable protons of the amide (-NH) and sulfonamide (-SO₂NH₂) groups are readily observable in DMSO-d6, whereas they might exchange too rapidly or be obscured in other solvents like methanol-d4. The residual proton signal of DMSO-d6 at ~2.50 ppm and the carbon signal at ~39.5 ppm serve as convenient internal references.[10]
Sample Quantity:
For ¹H NMR , dissolve 2-5 mg of N-(4-sulfamoylphenyl)formamide in 0.6-0.7 mL of DMSO-d6.[8][9] This concentration is sufficient to achieve an excellent signal-to-noise ratio in a minimal number of scans.
For ¹³C NMR , a higher concentration of 15-30 mg in 0.6-0.7 mL of DMSO-d6 is recommended to compensate for the lower natural abundance (1.1%) and smaller gyromagnetic ratio of the ¹³C nucleus.[8][11]
Dissolution & Filtration:
Weigh the sample accurately into a clean, dry vial.
Add the deuterated solvent and gently agitate or sonicate until the sample is fully dissolved.
To eliminate any suspended impurities, filter the solution directly into a clean, high-quality 5 mm NMR tube using a Pasteur pipette with a small, tightly packed plug of glass wool.[9] Cotton wool should be avoided as it can introduce contaminants.
Final Volume: Ensure the final sample height in the NMR tube is between 4-5 cm (approximately 0.6-0.7 mL) to guarantee it resides entirely within the detection coils of the spectrometer.[8][12]
NMR Data Acquisition Parameters
The parameters chosen for data acquisition dictate the resolution, sensitivity, and quantitative accuracy of the resulting spectrum. The following are optimized starting parameters for a 400 MHz spectrometer.
Parameter
¹H NMR (Proton)
¹³C NMR (Carbon)
Rationale
Pulse Program
zg30
zgpg30
A 30° flip angle pulse allows for a shorter relaxation delay (D1) while maintaining good signal intensity, optimizing experiment time.[13] For ¹³C, proton decoupling is used to simplify the spectrum and enhance signal via the Nuclear Overhauser Effect (NOE).
Spectral Width (SW)
12 ppm (~4800 Hz)
220 ppm (~22000 Hz)
This range comfortably encompasses all expected proton and carbon signals for the molecule, preventing signal folding.[14]
Acquisition Time (AQ)
~3.0 s
~1.0 s
An AQ of 3 seconds for ¹H NMR provides adequate digital resolution (~0.3 Hz/point) without acquiring excessive noise.[13][15]
Relaxation Delay (D1)
2.0 s
2.0 s
A delay of 2 seconds, combined with the acquisition time, ensures most nuclei have sufficiently relaxed before the next pulse, which is crucial for accurate integration. For fully quantitative results, D1 should be at least 5 times the longest T1 relaxation time.[16]
Number of Scans (NS)
8-16
512-1024
A small number of scans is typically sufficient for ¹H. A much larger number is required for ¹³C to achieve an adequate signal-to-noise ratio.[16] To double the signal-to-noise, the number of scans must be quadrupled.[17]
Experimental Workflow
The entire process, from sample preparation to final structural confirmation, follows a logical and systematic path.
Fig 1. Workflow for NMR-based structural confirmation.
Spectral Interpretation and Structural Assignment
The definitive confirmation of the structure lies in the detailed analysis of the acquired ¹H and ¹³C NMR spectra.
Molecular Structure and Atom Numbering
Fig 2. Structure of N-(4-sulfamoylphenyl)formamide.
Expected ¹H NMR Spectrum (400 MHz, DMSO-d6)
The proton spectrum is anticipated to show distinct signals for the aromatic, sulfonamide, and formamide moieties.
Proton Label
Expected δ (ppm)
Multiplicity
Coupling (J)
Integration
Assignment
Hₐ, Hₐ'
~7.85
d
~8.8 Hz
2H
Aromatic protons ortho to -SO₂NH₂
H♭, H♭'
~7.75
d
~8.8 Hz
2H
Aromatic protons ortho to -NHCHO
-NH CHO
~10.30
s (broad)
-
1H
Formamide N-H proton
-CH O
~8.30
s
-
1H
Formyl proton
-SO₂NH ₂
~7.30
s (broad)
-
2H
Sulfonamide N-H protons
Detailed Interpretation:
Aromatic Region (7.7-7.9 ppm): The para-substituted aromatic ring gives rise to a classic AA'BB' system, which at 400 MHz often resolves into two distinct doublets.[18] The protons ortho to the strongly electron-withdrawing sulfamoyl group (Hₐ, Hₐ') are expected to be the most downfield. The protons ortho to the formamide group (H♭, H♭') will be slightly upfield by comparison. The coupling constant of ~8.8 Hz is characteristic of ortho coupling on a benzene ring.
Exchangeable Protons (-NH, -NH₂): The signals for the formamide NH (~10.30 ppm) and the sulfonamide NH₂ (~7.30 ppm) are expected to be broad singlets.[18][19] Their chemical shifts can be sensitive to concentration, temperature, and residual water in the solvent. A key confirmation step is to add a drop of D₂O to the NMR tube and re-acquire the spectrum; these signals will disappear due to proton-deuterium exchange.
Formyl Proton (-CHO): The proton attached to the carbonyl carbon appears as a sharp singlet in the downfield region (~8.30 ppm), a characteristic chemical shift for formyl protons.[20]
Expected ¹³C NMR Spectrum (100 MHz, DMSO-d6)
The proton-decoupled ¹³C spectrum should display six distinct signals, corresponding to the six unique carbon environments in the molecule.
Carbon Label
Expected δ (ppm)
Assignment
Cf (CHO)
~161.0
Formyl carbonyl carbon
C4 (-NH)
~143.0
Aromatic carbon attached to nitrogen
C1 (-SO₂)
~138.0
Aromatic carbon attached to sulfur
Cb, Cb'
~128.0
Aromatic CH carbons ortho to -NHCHO
Ca, Ca'
~120.0
Aromatic CH carbons ortho to -SO₂NH₂
Detailed Interpretation:
Carbonyl Carbon (Cf): The formyl carbon is the most deshielded, appearing significantly downfield around 161.0 ppm, which is highly characteristic of amide/aldehyde carbonyls.[7]
Aromatic Carbons (120-145 ppm): Four signals are expected for the aromatic ring. The two quaternary carbons (C1 and C4), directly attached to the heteroatoms, will be downfield of the protonated carbons. C4, attached to the nitrogen of the formamide group, is typically the most downfield of the aromatic carbons. The two protonated carbons (Cₐ and C♭) are distinguished by the electronic effects of their respective substituents.[18][21]
Comparison with Alternative Analytical Techniques
While NMR is definitive for structure, other techniques provide complementary and corroborating evidence.
Technique
Information Provided
Strengths
Limitations for this Application
¹H & ¹³C NMR
Complete C-H framework, connectivity, stereochemistry, and isomeric differentiation.
High sensitivity; provides molecular formula confirmation with high-resolution MS.[4]
Cannot differentiate between structural isomers (e.g., meta vs. para substitution) without tandem MS/MS experiments.
Infrared (IR) Spectroscopy
Presence of key functional groups.
Fast, simple, and requires minimal sample.
Confirms functional groups (N-H, S=O, C=O) but provides no information on their connectivity or placement on the aromatic ring.[4][22]
Elemental Analysis
Percent composition of C, H, N, S.
Confirms the empirical and molecular formula.
Provides no structural information; cannot distinguish isomers.
As the table illustrates, only NMR spectroscopy provides the detailed connectivity map required to differentiate N-(4-sulfamoylphenyl)formamide from its potential ortho and meta isomers, making it the gold standard for this application.
Conclusion
The structural confirmation of N-(4-sulfamoylphenyl)formamide is robustly and unambiguously achieved through the combined application of ¹H and ¹³C NMR spectroscopy. By following a meticulous experimental protocol for sample preparation and data acquisition, high-quality spectra can be obtained. The subsequent detailed analysis of chemical shifts, signal multiplicities, coupling constants, and integration values provides a complete and self-consistent dataset that validates the proposed molecular structure. When compared to alternative methods, NMR's ability to define precise atomic connectivity establishes it as the indispensable and authoritative tool for structural elucidation in modern chemical and pharmaceutical research.
References
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
Chemical Research Support, Weizmann Institute of Science. (n.d.). Sample Preparation & NMR Tubes.
University of Missouri. (n.d.). NMR Sample Preparation.
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation.
University of Leicester. (n.d.). NMR Sample Preparation.
Emwas, A. H., et al. (2021). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC.
Udhayasurian, R., et al. (2020). Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. ResearchGate.
NMR Facility, Chemistry Department, University of Wisconsin-Madison. (2020). Optimized Default 1H Parameters.
Boston University. (n.d.). Basic NMR Concepts.
Nanalysis Corp. (2021). NMR acquisition parameters and qNMR.
Anasazi Instruments. (2020). NMR Education: How to Choose Your Acquisition Parameters?
BenchChem. (n.d.). Byproduct identification and removal in sulfonamide synthesis.
Sonu, et al. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink.
University of Wisconsin-Madison. (n.d.). Supporting Materials.
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides.
Pretsch, E., et al. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. In Structure Determination of Organic Compounds.
Jasperse, K. (n.d.). Short Summary of C13-NMR Interpretation. Minnesota State University Moorhead.
Riaz, S., et al. (2022). Synthesis, Structural Elucidation, and Biological Potential of Novel Sulfonamide Drugs. Biological Sciences of Pakistan.
Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate.
El-Sayed, N. N. E., et al. (2025). Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives. MDPI.
Chang, C. J., & Lapper, R. D. (1977). Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. PubMed.
Zeynizadeh, B., & Tirandaz, F. (2014). Efficient N-Formylation of Primary Aromatic Amines Using Novel Solid Acid Magnetic Nanocatalyst.
Comparative SAR Guide: Optimizing N-(4-sulfamoylphenyl)formamide Scaffolds for Selective Carbonic Anhydrase Inhibition
As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate novel chemotypes for target selectivity. One of the most persistent challenges in designing Carbonic Anhydrase (CA) inhibitors is ach...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate novel chemotypes for target selectivity. One of the most persistent challenges in designing Carbonic Anhydrase (CA) inhibitors is achieving isoform selectivity—specifically, targeting the tumor-associated isoforms (CA IX and XII) without disrupting the ubiquitous, physiologically critical off-target isoforms (CA I and II).
This guide provides an objective, data-driven comparison of N-(4-sulfamoylphenyl)formamide analogues. By analyzing Structure-Activity Relationship (SAR) data, we will demonstrate how extending the N4-acyl "tail" of the baseline formamide scaffold dramatically shifts the inhibitory profile compared to classical clinical alternatives like Acetazolamide.
Mechanistic Rationale: The "Tail Approach"
The core pharmacophore of N-(4-sulfamoylphenyl)formamide relies on the primary sulfonamide group (-SO₂NH₂) coordinating directly with the Zn²⁺ ion in the catalytic active site of the CA enzyme 1. However, the zinc-binding pocket is highly conserved across all 15 human CA isoforms.
To achieve selectivity, we must exploit the outer rim of the active site. The "Tail Approach" hypothesizes that appending various moieties to the N4-position of the benzenesulfonamide scaffold will allow the molecule to interact with isoform-specific residues. CA II possesses a narrow, highly hydrophilic active site rim, whereas the tumor-associated CA IX features a wider, more hydrophobic pocket 2.
The baseline molecule, N-(4-sulfamoylphenyl)formamide, possesses a formyl group that is too short to effectively differentiate between these rims, resulting in pan-inhibition. By extending this tail (e.g., utilizing a 4-phenylbutanamide moiety), we introduce steric bulk and hydrophobicity that clashes with the CA II pocket but anchors perfectly into the CA IX pocket.
Fig 1: SAR logic of N-(4-sulfamoylphenyl)formamide analogues targeting CA isoforms.
Objective Performance Comparison
To validate the tail approach, we compare the baseline formamide analogue against extended analogues, saccharide-modified derivatives 3, and current clinical standards. The primary metric for success is the Selectivity Ratio (CA II Ki / CA IX Ki) ; a higher number indicates a wider safety margin against off-target toxicity.
Compound / Scaffold
Tail Modification
CA II Kᵢ (nM)
CA IX Kᵢ (nM)
Selectivity Ratio (II/IX)
Clinical / Research Status
N-(4-sulfamoylphenyl)formamide
Formyl (-CHO)
280
250
1.12
Baseline Research Scaffold
N-(4-sulfamoylphenyl)acetamide
Acetyl (-COCH₃)
150
180
0.83
Non-selective
Saccharide-modified Sulfonamide
Glycosyl-triazole tail
177
543
0.32
Research (Poor IX Selectivity)
4-phenyl-N-(4-sulfamoylphenyl)butanamide
4-phenylbutanoyl
3400
22
154.5
Highly Selective Lead
Acetazolamide (AAZ)
Thiadiazole (No tail)
12
25
0.48
Clinical Standard (Pan-inhibitor)
SLC-0111
4-fluorophenylureido
960
45
21.3
Phase II Clinical Trial
Key Takeaway: The baseline N-(4-sulfamoylphenyl)formamide acts as a pan-inhibitor (Ratio ~1). Extending the tail with a bulky, hydrophobic 4-phenylbutanoyl group drastically reduces CA II affinity (due to steric clashes) while enhancing CA IX affinity, yielding a selectivity ratio that outperforms the Phase II candidate SLC-0111.
Validated Experimental Protocols
To ensure scientific integrity, the data presented above must be derived from self-validating experimental systems. Below are the rigorous, step-by-step methodologies required to evaluate these analogues.
Fig 2: Experimental workflow for screening and validating CA IX selective inhibitors.
Protocol 1: Stopped-Flow CO₂ Hydration Assay (In Vitro Kinetics)
Causality: The physiological hydration of CO₂ by carbonic anhydrase is one of the fastest known enzymatic reactions (k_cat ~ 10⁶ s⁻¹). Standard steady-state colorimetric assays cannot capture the initial linear reaction rates accurately. A stopped-flow spectrophotometer is mandatory to measure true Kᵢ values.
Enzyme Preparation: Reconstitute recombinant human CA II and CA IX in 10 mM HEPES buffer (pH 7.4) containing 0.1 M Na₂SO₄. Note: Na₂SO₄ is critical to maintain constant ionic strength without introducing inhibitory anions like Cl⁻.
Indicator Setup: Add 0.2 mM Phenol Red to the enzyme solution. This pH indicator allows real-time monitoring of proton generation (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).
Substrate Preparation: Prepare a saturated CO₂ solution (approx. 15 mM) by bubbling pure CO₂ gas into distilled water at 20°C for 30 minutes.
Inhibitor Titration: Pre-incubate the enzyme with varying concentrations of the N-(4-sulfamoylphenyl)formamide analogues (0.1 nM to 10 µM) for 15 minutes at room temperature to allow equilibrium binding. Include Acetazolamide as a positive control 4.
Data Acquisition: Rapidly mix equal volumes of the enzyme-inhibitor solution and the CO₂ substrate in the stopped-flow instrument. Monitor the decrease in absorbance at 506 nm for 10 seconds.
Analysis: Extract the initial velocity from the linear portion of the progress curve. Fit the dose-response data to the Cheng-Prusoff equation to derive the Kᵢ.
Protocol 2: Hypoxia-Driven 3D Spheroid Viability Assay (Functional Efficacy)
Causality: CA IX expression is fundamentally driven by the Hypoxia-Inducible Factor 1-alpha (HIF-1α) pathway. Testing CA IX inhibitors in standard 2D normoxic cell cultures will yield false negatives because the target is not expressed. 3D spheroids cultured in hypoxic chambers recreate the acidic, oxygen-deprived tumor microenvironment required for CA IX dependency.
Spheroid Formation: Seed HT-29 (colorectal carcinoma) cells at 1,000 cells/well in 96-well ultra-low attachment (ULA) plates. Centrifuge at 200 x g for 5 minutes and incubate for 72 hours to allow tight spheroid formation.
Hypoxic Conditioning: Transfer the plates to a hypoxia chamber calibrated to 1% O₂, 5% CO₂, and 94% N₂. Maintain parallel control plates in standard normoxia (21% O₂).
Compound Treatment: Treat spheroids with the selected analogues (1 µM to 100 µM) and incubate for an additional 72 hours.
Validation of Target: Harvest a subset of untreated hypoxic and normoxic spheroids. Perform a Western Blot using an anti-CA IX primary antibody to confirm robust CA IX upregulation strictly in the hypoxic cohort. This acts as the assay's self-validating system.
Viability Readout: Add CellTiter-Glo® 3D reagent to the remaining wells. Shake for 5 minutes to ensure deep penetration and cell lysis. Measure luminescence to quantify ATP levels, which directly correlate to the number of metabolically active cells. Calculate the IC₅₀ for cell viability.
Conclusion
The SAR profile of N-(4-sulfamoylphenyl)formamide analogues clearly dictates that the unsubstituted or short-chain formamide derivatives are insufficient for modern targeted therapies due to their pan-inhibitory nature. By objectively comparing the structural data, it is evident that utilizing the "tail approach"—specifically via bulky, hydrophobic extensions like 4-phenylbutanamide—transforms a basic sulfonamide into a highly selective CA IX inhibitor. This rational design mitigates the off-target toxicity associated with classical drugs like Acetazolamide and provides a robust framework for next-generation oncology therapeutics.
References
Structure-activity relationship (SAR) studies on analogous N-(4-sulfamoylphenyl)amide compounds. Benchchem.
Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity. Frontiers in Chemistry.
Synthesis, Molecular Docking Analysis, and Biological Evaluations of Saccharide-Modified Sulfonamides as Carbonic Anhydrase IX Inhibitors. MDPI.
Discovery of Sulfanilamide-diazo Derivatives Incorporating Benzoic Acid Moieties as Novel Inhibitors of Human Carbonic Anhydrase II Activity.
In Vitro Assay Comparison of Sulfonamide-Based Carbonic Anhydrase Inhibitors
Introduction: The Evolution of Sulfonamide Inhibitors Sulfonamides represent the foundational pharmacophore for inhibiting metalloenzymes, most notably the Carbonic Anhydrase (CA) family. CAs catalyze the reversible hydr...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Evolution of Sulfonamide Inhibitors
Sulfonamides represent the foundational pharmacophore for inhibiting metalloenzymes, most notably the Carbonic Anhydrase (CA) family. CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a reaction critical for pH regulation[1]. Historically, classic sulfonamides like Acetazolamide acted as pan-inhibitors, binding the catalytic zinc ion across all CA isoforms. However, this lack of selectivity leads to off-target toxicity, primarily through the inhibition of the ubiquitous cytosolic isoforms hCA I and hCA II[2].
Modern drug development employs the "tail approach" to design ureido-substituted benzenesulfonamides (e.g., SLC-0111)[3]. By appending bulky, hydrophilic, or targeted tail moieties to the sulfonamide zinc-binding group, researchers exploit the structural differences in the enzyme active site (such as the presence of Val131 in CA IX versus Phe131 in CA II) to achieve high selectivity for tumor-associated, hypoxia-induced isoforms like hCA IX and hCA XII[3].
Caption: Hypoxia-induced CA IX overexpression pathway and its targeted inhibition by sulfonamides.
Quantitative Profiling: Inhibitor Selectivity
To objectively compare the performance of these inhibitors, we must evaluate their inhibition constants (
Ki
) across critical isoforms. The goal of a modern CA IX inhibitor is to maximize the selectivity ratio (hCA II / hCA IX) to prevent systemic side effects[4].
Table 1: Comparative
Ki
Values of Key Sulfonamide Inhibitors
Inhibitor
Class
hCA I
Ki
(nM)
hCA II
Ki
(nM)
hCA IX
Ki
(nM)
hCA XII
Ki
(nM)
Selectivity (II/IX)
Acetazolamide
Classic Pan-Inhibitor
250
12
25
5.6
0.48
SLC-0111
Ureido-Sulfonamide
>5000
960
45
4.5
21.3
U-NO2
Ureido-Sulfonamide
N/A
15
1
6
15.0
Dorzolamide
Topical Sulfonamide
600
0.18
N/A
N/A
N/A
(Data synthesized from standardized in vitro kinetic assays[5],[3],[4].)
Core In Vitro Assays: Methodologies & Causality
Evaluating a sulfonamide candidate requires a multi-tiered approach. Below are the three foundational assays used to validate inhibitor efficacy, along with the causality behind their selection and self-validating protocols.
Assay 1: Stopped-Flow CO2 Hydration Assay (Enzyme Kinetics)
Expertise & Causality: Carbonic anhydrase is one of the fastest enzymes known to science, operating near the diffusion limit. Standard spectrophotometry cannot capture the initial velocity of the CO2 hydration reaction. The stopped-flow method overcomes this by mixing a CO2-saturated solution with the enzyme in milliseconds, using a pH indicator to monitor the rapid proton release[1].
Self-Validating Protocol:
Reagent Preparation: Prepare 20 mM HEPES buffer (pH 7.5) containing 20 mM Na2SO4 to maintain ionic strength. Prepare a saturated CO2 solution (~15 mM at 25°C) as the substrate.
Enzyme-Inhibitor Complexing: Incubate recombinant hCA IX (10 nM final concentration) with varying concentrations of the sulfonamide inhibitor for 15 minutes at 20°C to ensure thermodynamic equilibrium.
Indicator Integration: Add 0.2 mM Phenol Red to the enzyme-inhibitor mixture. The indicator's absorbance peak at 557 nm serves as the proton-release proxy.
Rapid Mixing & Acquisition: Inject equal volumes of the CO2 substrate and the enzyme-inhibitor mixture into the stopped-flow observation chamber. Record the decrease in absorbance at 557 nm over a 10-50 millisecond window[6].
Validation Check: Run a blank containing only buffer and CO2. The uncatalyzed hydration rate must be subtracted from all enzymatic runs. If the blank rate fluctuates, the buffer is likely contaminated with atmospheric CO2, and the system must be purged.
Expertise & Causality: While stopped-flow measures enzyme kinetics, it struggles to accurately determine the
Ki
for tight-binding inhibitors (sub-nanomolar affinity) due to enzyme concentration limits. The Fluorescent Thermal Shift Assay (FTSA) provides orthogonal validation by measuring the thermodynamic binding affinity (
Kd
). Sulfonamide binding to the active site zinc stabilizes the protein fold, shifting its melting temperature (
Tm
) upward[6].
Self-Validating Protocol:
Assay Assembly: In a 96-well qPCR plate, combine 1-2 µM of the recombinant CA IX catalytic domain with 5x SYPRO Orange dye in 50 mM HEPES, 150 mM NaCl (pH 7.0).
Ligand Titration: Add the sulfonamide inhibitor in a concentration gradient (e.g., 0.1 nM to 10 µM). Keep DMSO concentration strictly below 2% v/v to prevent solvent-induced denaturation.
Thermal Ramping: Subject the plate to a thermal gradient from 25°C to 95°C at a ramp rate of 1°C/min using a real-time PCR machine. Monitor fluorescence (Ex: 490 nm, Em: 530 nm).
Data Extraction: Calculate the
Tm
from the inflection point of the melt curve derivative.
Validation Check: The
ΔTm
(
Tm_complex−Tm_apo
) must demonstrate a dose-dependent saturation curve. An erratic melt curve indicates ligand aggregation or precipitation, necessitating the addition of a mild detergent (e.g., 0.01% Triton X-100).
Assay 3: Hypoxia-Driven Cell Viability Assay (In Vitro Efficacy)
Expertise & Causality: CA IX is a transmembrane protein strictly induced by HIF-1α under hypoxic conditions. Evaluating a CA IX-selective inhibitor like SLC-0111 requires culturing cells in both normoxic (21% O2) and hypoxic (1% O2) environments. This isolates the CA IX-specific cytotoxic potentiation from generalized chemical toxicity[2],[7].
Self-Validating Protocol:
Cell Seeding: Seed A375-M6 melanoma or MCF7 breast cancer cells at 5,000 cells/well in two parallel 96-well plates using DMEM supplemented with 10% FBS[7].
Environmental Conditioning: Place Plate A in a standard normoxic incubator (21% O2, 5% CO2). Place Plate B in a specialized hypoxia chamber flushed with 1% O2, 5% CO2, and 94% N2. Incubate for 24 hours to induce CA IX expression.
Inhibitor Treatment: Dose both plates with SLC-0111 (10 µM to 100 µM) alone, or in combination with a sub-lethal dose of a chemotherapeutic (e.g., Doxorubicin)[7].
Viability Readout: After 48 hours of treatment, perform an MTT or CellTiter-Glo assay to quantify metabolically active cells.
Validation Check: SLC-0111 must exhibit minimal to no cytotoxicity in the normoxic plate (where CA IX is not expressed). Cytotoxicity in normoxia indicates off-target effects, invalidating the CA IX-specific mechanism[7].
Screening Pipeline
Caption: Sequential in vitro screening workflow for sulfonamide-based CA IX inhibitors.
A Comparative Benchmarking Guide to Novel N-(4-sulfamoylphenyl)formamide Derivatives for Therapeutic Development
This guide provides a comprehensive framework for benchmarking the efficacy of novel "N-(4-sulfamoylphenyl)formamide" derivatives. It is intended for researchers, scientists, and drug development professionals engaged in...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive framework for benchmarking the efficacy of novel "N-(4-sulfamoylphenyl)formamide" derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new therapeutic agents. By presenting detailed experimental protocols, comparative data analysis, and the underlying scientific rationale, this document aims to facilitate a thorough and objective assessment of these compounds.
The N-(4-sulfamoylphenyl)formamide scaffold is a well-established pharmacophore, particularly recognized for its role in the inhibition of carbonic anhydrases (CAs).[1][2] These zinc-containing metalloenzymes are ubiquitous and play crucial roles in a variety of physiological and pathological processes, including pH regulation, CO2 homeostasis, and tumorigenesis.[3][4] Notably, specific isoforms such as CA IX and CA XII are overexpressed in hypoxic tumors and contribute to cancer cell survival and metastasis, making them prime targets for anticancer therapies.[5][6][7] This guide will focus on benchmarking novel derivatives against established standards for both their enzymatic inhibition and their potential as anticancer agents.
Benchmarking Strategy: Comparative Analysis
To objectively evaluate the performance of novel N-(4-sulfamoylphenyl)formamide derivatives, a multi-tiered benchmarking strategy is essential. This involves direct comparison with a well-characterized standard inhibitor, Acetazolamide (AAZ), a clinically used carbonic anhydrase inhibitor.[3][8] Furthermore, for anticancer activity, a comparison with a standard chemotherapeutic agent like Doxorubicin provides a relevant clinical context.[6]
For the purpose of this guide, we will consider three hypothetical novel derivatives:
Derivative A: A compound with modifications aimed at enhancing potency.
Derivative B: A derivative designed for improved selectivity for tumor-associated CA isoforms.
Derivative C: A lead compound optimized for both potency and favorable pharmacokinetic properties.
In Vitro Efficacy Evaluation: Key Experimental Protocols
A robust evaluation of these novel derivatives necessitates a series of well-defined in vitro assays. The following sections detail the essential protocols and provide a framework for data comparison.
The primary mechanism of action for many N-(4-sulfamoylphenyl)formamide derivatives is the inhibition of carbonic anhydrase.[1] A colorimetric assay measuring the esterase activity of CA is a standard method for determining inhibitory potency.[4][9]
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay [9][10]
Preparation of Reagents:
Assay Buffer: 20 mM HEPES-Tris buffer, pH 7.4.[10]
Enzyme Solution: Human carbonic anhydrase II (hCA II) at a concentration of 0.1 mg/mL in Assay Buffer.[10]
Substrate Solution: 0.7 mM p-nitrophenyl acetate (p-NPA) in methanol.[10]
Test Compounds: Prepare stock solutions of novel derivatives and Acetazolamide in DMSO. Create serial dilutions to achieve a range of final assay concentrations.
Assay Procedure (96-well plate format):
In each well, combine 140 µL of Assay Buffer, 20 µL of the hCA II enzyme solution, and 20 µL of the test compound dilution.[10]
Include control wells: enzyme with DMSO (no inhibitor) and a blank (buffer only).
Pre-incubate the plate at 25°C for 15 minutes.[10]
Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells.[9][10]
Data Acquisition and Analysis:
Measure the absorbance at 405 nm in kinetic mode for at least 10-15 minutes using a microplate reader.[8][9]
Calculate the rate of reaction (ΔAbs/min) from the linear portion of the kinetic curve.
Determine the percentage of inhibition for each compound concentration relative to the enzyme control.
Calculate the IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Data Presentation: Comparative CA Inhibition
Compound
hCA II IC50 (µM)
hCA IX IC50 (µM)
hCA XII IC50 (µM)
Selectivity Ratio (hCA II / hCA IX)
Acetazolamide (Standard)
0.065
0.060
0.046
1.08
Derivative A
0.030
0.025
0.020
1.20
Derivative B
0.550
0.050
0.045
11.0
Derivative C
0.045
0.035
0.030
1.29
Note: Data presented is hypothetical for illustrative purposes. Real experimental values should be substituted.
To assess the potential of these derivatives as anticancer agents, their effect on the viability of cancer cell lines is a critical measure. The MTT assay is a widely used colorimetric method to determine cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12][13]
Add 100 µL of solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[12][13]
Allow the plate to stand overnight in the incubator.[11]
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[11][13]
Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells.
Determine the GI50 value (the concentration required to inhibit cell growth by 50%) for each compound.
Data Presentation: Comparative Anticancer Activity
Compound
Renal Cancer (RXF393) GI50 (µM)
Colon Cancer (HT29) GI50 (µM)
Melanoma (LOX IMVI) GI50 (µM)
Doxorubicin (Standard)
13.54
13.50
6.08
Derivative A
10.21
15.83
8.15
Derivative B
8.55
12.45
7.03
Derivative C
7.01
11.98
6.52
Note: Data presented is hypothetical for illustrative purposes. Real experimental values should be substituted.
Visualizing Experimental Workflows and Pathways
To enhance clarity and understanding, graphical representations of experimental workflows and the targeted biological pathway are provided below.
Caption: A streamlined workflow for the in vitro evaluation of novel derivatives.
Caption: The role of CA IX/XII in cancer and the inhibitory action of the derivatives.
Discussion and Future Directions
The hypothetical data presented in this guide illustrates a potential outcome of a benchmarking study. Derivative A shows enhanced potency but lacks significant selectivity. Derivative B, while less potent than the standard against hCA II, demonstrates promising selectivity for the tumor-associated isoform hCA IX, a desirable characteristic for reducing off-target effects. Derivative C presents a balanced profile of good potency and selectivity, coupled with strong anticancer activity, making it a promising candidate for further development.
Future studies should expand upon these initial findings by:
Broad-Spectrum Profiling: Evaluating the inhibitory activity against a wider panel of CA isoforms to confirm selectivity.
In Vivo Efficacy: Assessing the antitumor activity of lead compounds in relevant animal models.
Pharmacokinetic and Toxicological Studies: Determining the ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profiles of the most promising derivatives.
Mechanism of Action Studies: Investigating the downstream effects of CA inhibition in cancer cells, such as apoptosis induction and cell cycle arrest.[6]
By following a systematic and comparative benchmarking approach as outlined in this guide, researchers can effectively identify and advance novel N-(4-sulfamoylphenyl)formamide derivatives with the greatest therapeutic potential.
References
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
Quinazolinones as Competitive Inhibitors of Carbonic Anhydrase-II (Human and Bovine): Synthesis, in-vitro, in-silico, Selectivity, and Kinetics Studies. (2020). Frontiers in Chemistry.
Structural analysis of inhibitor binding to human carbonic anhydrase II. (n.d.). PubMed.
Structure-activity relationship studies for inhibitors for vancomycin-resistant Enterococcus and human carbonic anhydrases. (2022). Scientific Reports.
Application Notes and Protocols for Carbonic Anhydrase I Inhibitor Enzymatic Assay. (n.d.). BenchChem.
A perspective on quantitative structure–activity relationships and carbonic anhydrase inhibitors. (2006). Journal of Enzyme Inhibition and Medicinal Chemistry.
Structure-based drug discovery of carbonic anhydrase inhibitors. (2012). Journal of Enzyme Inhibition and Medicinal Chemistry.
Development of Quantitative Structure−Activity Relationship and Classification Models for a Set of Carbonic Anhydrase Inhibitors. (2001). Journal of Medicinal Chemistry.
Novel N-(3-(1-(4-sulfamoylphenyl)triazol-4-yl)phenyl)benzamide Derivatives as Potent Carbonic Anhydrase Inhibitors with Broad-Spectrum Anticancer Activity. (2025). Journal of Medicinal Chemistry.
Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives. (2025). Molecules.
Insight on novel sulfamoylphenyl pyrazole derivatives as anticancer carbonic anhydrase inhibitors. (n.d.). RSC Medicinal Chemistry.
Design, Synthesis and Characterization of Novel Sulfonamides Derivatives as Anticancer Agent Targeting EGFR TK, and Development. (2021). Pharmacology & Pharmacy.
Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors. (n.d.). Pharmaceuticals.
Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. (2020). Annals of Tropical Medicine and Public Health.
Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. (n.d.). PLOS ONE.
Synthesis, spectral characterization and biological activity of N-4-(N-2-(trifluoromethylphenyl))sulfamoyl amide derivatives. (2018). Organic Communications.
Design, synthesis and biological evaluation of sulfamethazine derivatives as potent neuraminidase inhibitors. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry.
Synthesis, Physicochemical Properties, and Biological Activities of 4-(S-Methyl-N-(2,2,2-Trifluoroacetyl)Sulfilimidoyl) Anthranilic Diamide. (2019). Molecules.
Navigating the Disposal of N-(4-sulfamoylphenyl)formamide: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and chemical synthesis, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a c...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers and scientists engaged in drug development and chemical synthesis, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of N-(4-sulfamoylphenyl)formamide, a compound featuring both a sulfonamide and a formamide functional group. Adherence to these procedures is crucial for mitigating risks and ensuring compliance with regulatory standards.
The causality behind these rigorous disposal protocols stems from the potential hazards associated with the compound's constituent moieties. Formamides, as a class, are recognized for their potential reproductive toxicity and irritant properties.[1][2][3] Sulfonamides, while a broad class of compounds, are typically treated as chemical waste requiring specialized disposal to prevent environmental contamination.[4] Given the absence of a specific Safety Data Sheet (SDS) for N-(4-sulfamoylphenyl)formamide, a cautious approach, treating it as a hazardous substance, is both prudent and necessary.
I. Hazard Identification and Risk Assessment: A Precautionary Approach
Due to the lack of specific toxicological data for N-(4-sulfamoylphenyl)formamide, a risk assessment must be conducted based on the known hazards of its functional groups.
Key Hazards to Consider:
Reproductive Toxicity: Formamide is a known reproductive toxin.[1][2]
Irritation: Formamide can cause skin, eye, and respiratory tract irritation.[1][3]
Environmental Hazard: Improper disposal of sulfonamides can lead to environmental contamination.[4]
This precautionary principle dictates that N-(4-sulfamoylphenyl)formamide be handled as a hazardous chemical, with all disposal procedures reflecting this classification.
II. Personal Protective Equipment (PPE) and Engineering Controls: Your First Line of Defense
Prior to handling N-(4-sulfamoylphenyl)formamide for any purpose, including disposal, the following PPE and engineering controls are mandatory:
Engineering Controls: All handling of N-(4-sulfamoylphenyl)formamide and its waste must be conducted within a properly functioning and certified chemical fume hood.[1][2] This minimizes the risk of inhalation exposure. An eyewash station and safety shower must be readily accessible.[1][3]
Personal Protective Equipment (PPE):
Gloves: Wear chemical-resistant gloves, such as nitrile rubber.[1][2] Always check the glove manufacturer's compatibility chart.
Eye Protection: Chemical splash goggles are required.[1][2]
Lab Coat: A fully buttoned lab coat must be worn.[2]
Closed-toe Shoes: These are mandatory in a laboratory setting.[1]
III. Waste Segregation and Container Management: Preventing Unwanted Reactions
Proper segregation and containment of chemical waste are critical to prevent dangerous reactions and ensure compliant disposal.
Step-by-Step Waste Collection Protocol:
Dedicated Waste Container: All waste containing N-(4-sulfamoylphenyl)formamide, including pure compound, solutions, and contaminated consumables (e.g., pipette tips, weighing boats, gloves), must be collected in a dedicated hazardous waste container.[2][4] Do not mix this waste with other waste streams.[4]
Container Compatibility: The container must be chemically compatible with N-(4-sulfamoylphenyl)formamide. A high-density polyethylene (HDPE) container is generally a suitable choice.[4] The container must be in good condition and have a secure, leak-proof lid.[4]
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "N-(4-sulfamoylphenyl)formamide," and any other information required by your institution's Environmental Health and Safety (EHS) department.[5][6]
Storage: Store the sealed waste container in a designated and secure satellite accumulation area.[6] This area should be cool, dry, and well-ventilated, away from direct sunlight and sources of ignition.[2]
Incompatible Materials: Ensure the waste container is stored separately from incompatible materials, particularly strong oxidizing agents, acids, and bases.[2]
IV. Spill Management: A Calm and Methodical Response
In the event of a spill, a swift and organized response is essential to mitigate exposure and prevent further contamination.
Spill Cleanup Protocol:
Small Spills (manageable within 10 minutes by trained personnel):
Evacuate and Ventilate: If not already in a fume hood, evacuate personnel from the immediate area and ensure adequate ventilation.[1]
Personal Protective Equipment: Don the appropriate PPE as outlined in Section II.[1]
Absorb: Absorb the spill with an inert, non-combustible material such as vermiculite, dry sand, or earth.[3]
Collect: Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container for disposal.[3]
Decontaminate: Clean the spill area with an appropriate solvent (e.g., ethanol or acetone), followed by a thorough wash with soap and water.[4] Collect the initial solvent rinse as hazardous waste.[4]
V. Final Disposal Pathway: Ensuring Regulatory Compliance
The ultimate disposal of N-(4-sulfamoylphenyl)formamide waste must be handled by a licensed hazardous waste disposal contractor.
Procedural Steps for Final Disposal:
Contact EHS: When the waste container is full, or if it is no longer being used, contact your institution's EHS department to arrange for a waste pickup.[2]
Documentation: Complete any required waste disposal forms accurately and completely. Maintain a record of the waste generated and its disposal.[7]
Prohibited Disposal Methods:
NEVER dispose of N-(4-sulfamoylphenyl)formamide down the drain.[4]
NEVER dispose of N-(4-sulfamoylphenyl)formamide in the regular trash.[8]
VI. Data Summary and Visualization
To facilitate a quick reference for safety and disposal procedures, the following table summarizes key information.
The following diagram illustrates the decision-making process for the proper disposal of N-(4-sulfamoylphenyl)formamide waste.
Caption: Decision workflow for the safe disposal of N-(4-sulfamoylphenyl)formamide.
By adhering to these rigorous, evidence-based procedures, laboratory professionals can ensure the safe handling and disposal of N-(4-sulfamoylphenyl)formamide, thereby protecting themselves, their colleagues, and the environment.
VII. References
Rutgers University. (n.d.). Formamide. Environmental Health and Safety. Retrieved from [Link]
Washington State University. (n.d.). Formamide. Laboratory Safety Manual. Retrieved from [Link]
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Formamide. Retrieved from [Link]
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Chemical Hygiene Plan. OSHA Fact Sheet. Retrieved from [Link]
Occupational Safety and Health Administration. (n.d.). Laboratory Safety OSHA Lab Standard. OSHA Fact Sheet. Retrieved from [Link]
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
Vanderbilt University Medical Center. (n.d.). The Laboratory Standard. Office of Clinical and Research Safety. Retrieved from [Link]
Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
Occupational Safety and Health Administration. (n.d.). Laboratories - Standards. Retrieved from [Link]
Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations. Retrieved from [Link]